Caranine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
477-12-3 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-ol |
InChI |
InChI=1S/C16H17NO3/c18-12-2-1-9-3-4-17-7-10-5-13-14(20-8-19-13)6-11(10)15(12)16(9)17/h1,5-6,12,15-16,18H,2-4,7-8H2/t12-,15-,16-/m1/s1 |
InChI Key |
XKYSLILSDJBMCU-DAXOMENPSA-N |
SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4 |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=CC[C@H]5O)OCO4 |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4 |
Synonyms |
2-deoxylycorine |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources of Caranine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the natural origins of the alkaloid caranine, a compound of interest within the Amaryllidaceae family. This document provides a survey of plant species known to produce this compound, detailed experimental protocols for its isolation and analysis, and quantitative data to support further research and development.
Natural Sources of this compound
This compound is an isoquinoline alkaloid predominantly found in plant species belonging to the Amaryllidaceae family. This family, known for its ornamental flowering plants, is a rich reservoir of various bioactive alkaloids. Investigations have identified this compound in several genera, with varying concentrations depending on the species, plant part, and geographical location.
The primary plant sources identified to contain this compound include:
-
Clivia miniata (Bush Lily): This popular ornamental plant has been confirmed as a source of this compound. The alkaloid is typically isolated from the bulbs and aerial parts of the plant.
-
Amaryllis belladonna (Belladonna Lily): The bulbs of Amaryllis belladonna are a known source of a variety of Amaryllidaceae alkaloids, including this compound and its acetylated derivative, acetylthis compound.[1][2]
-
Ammocharis coranica (Karoo Lily): Found in Southern Africa, the bulbs of this plant have been documented to contain this compound among other alkaloids.[3]
-
Narcissus species (Daffodils): Various species and cultivars within the Narcissus genus, such as Narcissus pseudonarcissus, have been reported to contain this compound. The concentration of alkaloids in these plants can vary significantly.[4]
-
Crinum species : Several species within the Crinum genus, which belongs to the Amaryllidaceae family, are known to produce a wide array of alkaloids, and the presence of this compound has been reported.
Quantitative Data on this compound Content
The concentration of this compound in its natural sources can be variable. The following table summarizes the available quantitative data on this compound yield from different plant species. It is important to note that yields can be influenced by factors such as the extraction method, the age and condition of the plant material, and the specific cultivar.
| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |
| Clivia miniata | Whole Plant | Ethanolic extraction followed by chromatographic separation | 12 mg from 7 kg of fresh plant material (further purified from a 156 mg subfraction) | [4] |
| Amaryllis belladonna | Bulbs | Not specified | Presence confirmed, but quantitative yield not provided in the reviewed literature. | [1] |
| Ammocharis coranica | Bulbs | Not specified | Presence confirmed, but quantitative yield not provided in the reviewed literature. | [3] |
| Narcissus cv. Professor Einstein | Fresh Bulbs | Not specified | Presence confirmed among 23 isolated alkaloids, but specific yield not provided. | [4] |
Note: The quantitative data for this compound is sparse in the currently available literature, highlighting an area for further research.
Experimental Protocols for Isolation and Identification
The isolation of this compound from its natural sources typically involves a multi-step process that leverages the basic nature of alkaloids. The following is a generalized protocol based on established methods for Amaryllidaceae alkaloids.
General Alkaloid Extraction from Plant Material
This protocol outlines the initial acid-base extraction to obtain a crude alkaloid mixture from the plant material (e.g., bulbs).
Materials:
-
Dried and powdered plant material (e.g., bulbs of Amaryllis belladonna)
-
Methanol
-
Sulfuric acid (H₂SO₄), 2% (v/v)
-
Diethyl ether or Dichloromethane
-
Ammonium hydroxide (NH₄OH), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: The dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) to extract a wide range of compounds, including the alkaloids.
-
Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acidification: The crude extract is dissolved in 2% sulfuric acid. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.
-
Defatting: The acidic solution is washed with a non-polar solvent like diethyl ether or dichloromethane to remove fats, waxes, and other non-basic compounds. The aqueous layer containing the protonated alkaloids is retained.
-
Basification: The acidic aqueous layer is made alkaline (pH 9-10) by the addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water.
-
Liquid-Liquid Extraction: The basified aqueous solution is then extracted multiple times with a non-polar solvent such as dichloromethane or a mixture of chloroform and ethanol. The organic layers containing the free base alkaloids are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
Further purification of the crude alkaloid mixture is necessary to isolate this compound. This is typically achieved using chromatographic techniques.
Materials:
-
Crude alkaloid extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane, and diethylamine in various ratios)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)
-
Standard analytical instruments for identification (GC-MS, LC-MS, NMR)
Procedure:
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or hexane-ethyl acetate with a small amount of a base like diethylamine can be used.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound. The TLC plates are often visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).
-
Further Purification: Fractions enriched with this compound may require further purification using preparative TLC or preparative HPLC to obtain the pure compound.
-
Structure Elucidation: The identity and purity of the isolated this compound are confirmed using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).
Visualized Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for the isolation of this compound and its biosynthetic relationship to other Amaryllidaceae alkaloids.
Conclusion
This compound is a naturally occurring alkaloid with a distribution primarily within the Amaryllidaceae family. While its presence has been confirmed in several species, including Clivia miniata, Amaryllis belladonna, Ammocharis coranica, and various Narcissus species, there is a notable lack of comprehensive quantitative data on its yield from these sources. The established acid-base extraction and subsequent chromatographic purification methods provide a robust framework for the isolation of this compound for research and drug development purposes. Further studies are warranted to quantify this compound content across a wider range of Amaryllidaceae species and to optimize isolation protocols to improve yields. This will be crucial for unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Alkaloid Constituents of the Amaryllidaceae Plant Amaryllis belladonna L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic agents, 99. Amaryllis belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammocharis coranica (Ammocharis, Ground lily) [biodiversityexplorer.info]
- 4. Amaryllidaceae Alkaloids from Clivia miniata (Lindl.) Bosse (Amaryllidaceae): Isolation, Structural Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Caranine in Amaryllidaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caranine, a crinine-type alkaloid found in various species of the Amaryllidaceae family, is a member of a structurally diverse group of pharmacologically significant natural products. The biosynthesis of these alkaloids has been a subject of intense research due to their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and relevant experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers involved in natural product chemistry, plant biochemistry, and drug discovery and development.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the common precursor for all Amaryllidaceae alkaloids, 4'-O-methylnorbelladine. This central intermediate is formed from the aromatic amino acids L-phenylalanine and L-tyrosine through a series of enzymatic reactions. The pathway then diverges, with the formation of the crinine skeleton, to which this compound belongs, being initiated by a specific intramolecular oxidative coupling reaction.
Early Stages: Formation of 4'-O-methylnorbelladine
The initial steps of the pathway leading to 4'-O-methylnorbelladine are well-established and involve the following key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to p-coumaric acid.
-
Tyrosine Decarboxylase (TYDC): Converts L-tyrosine to tyramine.
-
Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR): These enzymes work in concert to condense tyramine and 3,4-dihydroxybenzaldehyde (derived from p-coumaric acid via the phenylpropanoid pathway) to form norbelladine.[1][2]
-
Norbelladine 4'-O-methyltransferase (N4OMT): Catalyzes the specific methylation of the 4'-hydroxyl group of norbelladine to yield 4'-O-methylnorbelladine, the crucial branch-point intermediate.[3][4]
The Crinine Branch: Formation of the Core Skeleton
The biosynthesis of crinine-type alkaloids, including this compound, proceeds via a para-para' oxidative phenol coupling of 4'-O-methylnorbelladine.[3][5] This key cyclization reaction is catalyzed by a specific type of cytochrome P450 enzyme.
-
CYP96T Enzymes: Members of this cytochrome P450 subfamily are responsible for the regioselective intramolecular C-C bond formation. The para-para' coupling results in the formation of the characteristic 5,10b-ethanophenanthridine core structure of the crinine alkaloids.[6][7]
Late-Stage Modifications: From Crinine Skeleton to this compound
Following the formation of the crinine skeleton, a series of late-stage modifications, including reduction and hydroxylation, are necessary to yield this compound. While the exact sequence and the specific enzymes involved are still under investigation, the proposed steps involve:
-
Reduction of the Dienone: The initial product of the oxidative coupling is a dienone, which is subsequently reduced.
-
Hydroxylation and Further Reductions: It is hypothesized that a series of hydroxylation and reduction reactions, catalyzed by specific hydroxylases and reductases, lead to the final structure of this compound. The stereochemistry of these reactions is critical in determining the final product.
The proposed biosynthetic pathway from 4'-O-methylnorbelladine to this compound is depicted in the following diagram:
Quantitative Data
Quantitative analysis of Amaryllidaceae alkaloids is crucial for understanding their biosynthesis and for the development of production strategies. The following table summarizes available quantitative data relevant to the this compound biosynthetic pathway.
| Parameter | Enzyme/Metabolite | Species | Value | Reference |
| Enzyme Kinetics | ||||
| Km for norbelladine | NpOMT | Narcissus papyraceus | 25.3 ± 2.1 µM | |
| Vmax | NpOMT | Narcissus papyraceus | 1.25 ± 0.03 pkat/µg protein | |
| Metabolite Content | ||||
| Crinine | Galanthus reginae-olgae bulbs | Present | [8] | |
| Galanthamine | Lycoris species | µg GAL/g DW | [9] | |
| Lycorine | Lycoris species | µg GAL/g DW | [9] |
Experimental Protocols
Heterologous Expression and Functional Assay of a CYP96T Enzyme
This protocol describes the heterologous expression of a candidate CYP96T enzyme in Nicotiana benthamiana and subsequent functional analysis to confirm its role in crinine skeleton formation.
1.1. Gene Cloning and Vector Construction:
-
Isolate total RNA from a this compound-producing Amaryllidaceae species (e.g., Crinum spp.).
-
Synthesize cDNA using a reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate CYP96T gene using gene-specific primers.
-
Clone the amplified PCR product into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
1.2. Agroinfiltration of Nicotiana benthamiana:
-
Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the CYP96T expression vector.
-
Grow an overnight culture of the transformed Agrobacterium.
-
Harvest and resuspend the bacterial cells in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
-
Infiltrate the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants with the bacterial suspension.
-
Co-infiltrate with a vector expressing the upstream pathway enzymes (NBS, NR, and N4OMT) to ensure the availability of the 4'-O-methylnorbelladine substrate.
1.3. Substrate Feeding and Metabolite Extraction:
-
At 24-48 hours post-infiltration, infiltrate the same leaf area with a solution of the precursor norbelladine (if not co-expressed) or simply allow for endogenous production of 4'-O-methylnorbelladine.
-
After an incubation period of 48-72 hours, harvest the infiltrated leaf tissue.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract the metabolites with an appropriate solvent (e.g., methanol or ethyl acetate).
1.4. Metabolite Analysis:
-
Analyze the crude extract by LC-MS/MS or GC-MS.
-
Compare the retention time and mass spectrum of the product with an authentic standard of a known crinine-type alkaloid or a related intermediate.
-
The detection of a compound with the expected mass and fragmentation pattern of the crinine skeleton confirms the function of the CYP96T enzyme.
Radiotracer Feeding Study to Elucidate Late-Stage Biosynthesis
This protocol outlines a radiotracer feeding experiment to investigate the conversion of a labeled precursor into this compound, helping to identify intermediates in the late stages of the pathway.
2.1. Synthesis of Labeled Precursor:
-
Synthesize a radiolabeled precursor, such as [¹⁴C]-4'-O-methylnorbelladine or [³H]-crinan-3-one. The choice of label and position will depend on the specific biosynthetic question being addressed.
2.2. Plant Material and Feeding:
-
Use young, actively growing plants of a known this compound-producing species (e.g., Nerine bowdenii).
-
Administer the radiolabeled precursor to the plants. Methods include:
-
Wick feeding: A cotton wick is passed through the stem, with one end in a vial containing the labeled precursor solution.
-
Injection: The labeled compound is injected directly into the stem or bulb.
-
Hydroponic feeding: The precursor is added to the hydroponic solution for root uptake.
-
2.3. Incubation and Harvesting:
-
Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).
-
Harvest the plant material (e.g., bulbs, leaves) at different time points.
-
Immediately freeze the tissue in liquid nitrogen to quench enzymatic activity.
2.4. Extraction and Separation of Alkaloids:
-
Homogenize the plant tissue and extract the alkaloids using an established protocol (e.g., methanol extraction followed by acid-base partitioning).
-
Separate the alkaloid extract using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).
2.5. Detection and Identification of Labeled Compounds:
-
Detect the radioactive compounds using autoradiography (for TLC plates) or by collecting fractions from HPLC or GC and analyzing them with a liquid scintillation counter.
-
Identify the labeled compounds by comparing their chromatographic behavior with authentic standards.
-
For unknown labeled intermediates, further structural elucidation using techniques like mass spectrometry and NMR spectroscopy will be necessary.
2.6. Determination of Incorporation Rate:
-
Quantify the amount of radioactivity in the isolated this compound and any identified intermediates.
-
Calculate the incorporation rate as the percentage of the total radioactivity administered that is found in the target compound.
Conclusion
The biosynthesis of this compound in Amaryllidaceae is a complex process involving a series of highly specific enzymatic reactions. While the early steps leading to the central precursor 4'-O-methylnorbelladine and the subsequent formation of the crinine skeleton are relatively well understood, the late-stage modifications that yield this compound require further investigation. The experimental protocols provided in this guide offer a framework for elucidating these remaining questions. A deeper understanding of the complete biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also open up new avenues for the biotechnological production of this compound and other valuable Amaryllidaceae alkaloids for pharmaceutical applications.
References
- 1. New method for the study of Amaryllidaceae alkaloid biosynthesis using biotransformation of deuterium-labeled precursor in tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.lsbu.ac.uk [discovery.lsbu.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Caranine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caranine is a naturally occurring indolizidine alkaloid belonging to the Amaryllidaceae family of compounds.[1][2] These alkaloids are known for their diverse and significant biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside available biological activity data and relevant experimental methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements available information with established protocols for related compounds and assays.
Chemical and Physical Properties
This compound, with the CAS Number 477-12-3, possesses a molecular formula of C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol .[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |
| Molecular Weight | 271.31 g/mol | [1][2] |
| CAS Number | 477-12-3 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Likely a crystalline solid, typical for alkaloids[3][4] | General alkaloid properties |
Spectral Data
While specific spectral data charts for this compound are not available, its identification in research has been confirmed through various spectroscopic methods.
Mass Spectrometry
A qualitative mass spectrum of a this compound reference substance shows a prominent peak at m/z 271, which corresponds to its molecular weight. This confirms the molecular formula C₁₆H₁₇NO₃.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound has been elucidated using 1D and 2D NMR techniques. However, specific chemical shift (δ) values and coupling constants (J) for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are not detailed in the available search results.
Infrared (IR) Spectroscopy
Detailed IR spectral data for this compound, including specific absorption bands, is not available in the searched literature.
Biological Activity
This compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of cholinergic neurotransmission.
Table 2: Biological Activity of this compound
| Target | Assay | Result (IC₅₀) | Source/Reference |
| Acetylcholinesterase (AChE) | Cholinesterase Inhibition Assay | > 100 µM (weak activity) | |
| Butyrylcholinesterase (BuChE) | Cholinesterase Inhibition Assay | > 100 µM (weak activity) |
Experimental Protocols
Detailed experimental protocols specifically for the synthesis and biological evaluation of this compound are not extensively documented in the available literature. However, this section provides established methodologies for the isolation of related alkaloids and for the assays used to determine its biological activity.
Isolation of Amaryllidaceae Alkaloids
The following is a general procedure for the extraction and isolation of Amaryllidaceae alkaloids, which would be applicable for obtaining this compound from plant sources like Clivia miniata.[6]
Workflow for Isolation of Amaryllidaceae Alkaloids
Protocol:
-
Extraction: The fresh plant material (e.g., whole plant of Clivia miniata) is chopped and exhaustively extracted with ethanol, typically by boiling under reflux.[6]
-
Filtration and Concentration: The combined ethanolic extract is filtered to remove solid plant debris and then concentrated to dryness under reduced pressure.[6]
-
Acid-Base Extraction: The crude extract is subjected to a standard acid-base extraction procedure to separate the basic alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent to remove neutral and acidic compounds, followed by basification of the aqueous layer and extraction of the alkaloids into an organic solvent.
-
Chromatographic Purification: The resulting alkaloid fraction is then subjected to one or more chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to yield pure this compound.[6]
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE and BuChE.[5][7][8]
Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine from the hydrolysis of the substrate (acetylthiocholine or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.
Workflow for Cholinesterase Inhibition Assay
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a stock solution of the substrate, either acetylthiocholine iodide (for AChE) or S-butyrylthiocholine iodide (for BuChE), in buffer.
-
Prepare a stock solution of DTNB in buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, DTNB solution, and the enzyme solution.
-
Add the this compound solution at various concentrations to the test wells. For control wells, add the solvent used to dissolve the compound.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm in a microplate reader in a kinetic mode for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
-
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. As a member of the Amaryllidaceae alkaloids, its biological effects, though weak in the case of cholinesterase inhibition, might be mediated through interactions with various cellular targets and signaling cascades. Research on other Amaryllidaceae alkaloids has indicated their potential to influence pathways such as the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation.[9] However, further investigation is required to determine if this compound has any significant effects on these or other signaling pathways.
Proposed General Signaling Interaction for Amaryllidaceae Alkaloids
Conclusion
This compound is an Amaryllidaceae alkaloid with a confirmed molecular structure. While its biological activity in terms of cholinesterase inhibition appears to be weak, the full pharmacological profile of this compound remains largely unexplored. This technical guide has summarized the currently available physical, chemical, and biological data for this compound. The provided experimental protocols, based on established methods for related compounds, offer a starting point for researchers interested in further investigating the properties and potential applications of this compound. Future research should focus on obtaining precise physical constants, detailed spectral characterization, total synthesis, and a broader screening for biological activities to fully elucidate the therapeutic potential of this natural product.
References
- 1. L-carnitine CAS#: 541-15-1 [m.chemicalbook.com]
- 2. (1R,12bS,12cS)-2,4,5,7,12b,12c-Hexahydro-1H-(1,3)dioxolo(4,5-j)pyrrolo(3,2,1-de)phenanthridin-1-ol | C16H17NO3 | CID 441589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mycollegevcampus.com [mycollegevcampus.com]
- 4. Alkaloid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. L(-)-Carnitine(541-15-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Caranine: A Technical Overview of its Molecular Characteristics and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caranine is a naturally occurring alkaloid belonging to the Amaryllidaceae family, a group of compounds known for their diverse and potent biological activities. This technical guide provides a concise overview of the molecular formula and weight of this compound, places it within the broader context of Amaryllidaceae alkaloid biosynthesis, and outlines general experimental methodologies for its study. While specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide infers its potential biological roles based on related compounds within the same chemical family.
Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |
| Molecular Weight | 271.31 g/mol | [1][2] |
Biosynthetic Pathway of Amaryllidaceae Alkaloids
This compound is a member of the Amaryllidaceae isoquinoline alkaloids. The biosynthesis of this diverse group of compounds originates from the amino acids phenylalanine and tyrosine. A generalized schematic of this pathway, highlighting the common precursors and major structural backbones, is presented below. The exact position of this compound's formation from the lycorine-type backbone involves specific enzymatic modifications.
Biological Activity
While a specific signaling pathway for this compound is not well-established, the biological activities of the broader Amaryllidaceae alkaloid family are subjects of extensive research. These compounds are known to exhibit a range of effects, including:
-
Cytotoxic and Antitumor Activity : Many Amaryllidaceae alkaloids, such as lycorine and pancratistatin, have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] Interestingly, certain structural modifications on the lycorine scaffold, to which this compound is related, have been reported to diminish this cytotoxic potential.[3]
-
Antiviral Activity : Several alkaloids from this family have shown promise as antiviral agents.
-
Acetylcholinesterase (AChE) Inhibition : A notable biological activity of some Amaryllidaceae alkaloids, like galanthamine, is the inhibition of acetylcholinesterase.[3] This property is utilized in the treatment of Alzheimer's disease.
Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.
Detailed Methodologies
The following sections outline generalized experimental protocols for the isolation and analysis of this compound, adapted from established methods for Amaryllidaceae alkaloids.
Isolation of this compound from Plant Material
This protocol describes a general procedure for the extraction and isolation of Amaryllidaceae alkaloids from plant sources, typically bulbs.
1. Extraction:
- Air-dry and pulverize the plant material (e.g., bulbs of Amaryllidaceae species).
- Alkalinize the powdered material with an aqueous ammonia solution.
- Perform extraction with an organic solvent such as dichloroethane or ethyl acetate. This can be done through maceration, percolation, or Soxhlet extraction.[5][6]
- Concentrate the resulting organic extract under reduced pressure to yield a crude alkaloid mixture.
2. Acid-Base Purification:
- Dissolve the crude extract in a dilute acidic solution (e.g., 2% sulfuric acid).
- Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities.
- Adjust the pH of the aqueous phase to alkaline (pH 9-10) with an ammonia solution.
- Extract the liberated alkaloids into an organic solvent like chloroform or a chloroform/diethyl ether mixture.
- Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain a purified alkaloid extract.
3. Chromatographic Separation:
- Subject the purified extract to column chromatography using silica gel or alumina.
- Elute with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing polarity.
- Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
- Pool the relevant fractions and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.
Analytical Characterization of this compound
The following analytical techniques are suitable for the identification and quantification of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
- Sample Preparation: Dissolve the purified this compound or the alkaloid extract in a suitable solvent like methanol.
- GC Conditions:
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium.
- Temperature Program: A suitable temperature gradient, for instance, starting at 100°C, ramping to 180°C, and then to 300°C.[7]
- MS Conditions:
- Ionization Mode: Electron Impact (EI).
- Mass Range: Scan from m/z 40 to 600.
- Identification: Compare the obtained mass spectrum and retention time with that of a known standard or with data from spectral libraries.
2. High-Performance Liquid Chromatography (HPLC):
- Sample Preparation: Dissolve the sample in the mobile phase.
- HPLC Conditions:
- Column: A reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or ammonium acetate).
- Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry (LC-MS).
- Quantification: Use a calibration curve generated from a certified reference standard of this compound.
3. Capillary Electrophoresis (CE):
- This technique can be particularly useful for separating alkaloids that may be thermally labile and thus not ideal for GC.
- Electrolyte System: A non-aqueous buffer, such as a mixture of methanol and acetonitrile containing ammonium acetate, can be employed.[2]
- Detection: UV-Vis spectrophotometric detection.
Conclusion
This compound represents a member of the structurally diverse and biologically significant Amaryllidaceae alkaloids. While its specific molecular interactions and signaling pathways are yet to be fully elucidated, its chemical nature suggests potential for a range of pharmacological activities. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, identify, and quantify this compound, thereby facilitating further investigation into its therapeutic potential. Future studies are encouraged to focus on delineating its precise mechanism of action and exploring its structure-activity relationships.
References
- 1. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. L-carnitine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enzymology of the carnitine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
An In-depth Technical Guide to the Caranine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caranine is a naturally occurring indolizidine alkaloid belonging to the extensive Amaryllidaceae family of bioactive compounds. First identified as a constituent of Clivia miniata, it serves as a key biosynthetic precursor to the more widely studied and biologically active alkaloid, lycorine. While research on this compound itself has been limited, its chemical structure and relationship to other Amaryllidaceae alkaloids make it a compound of interest for understanding the biosynthesis of this pharmacologically significant class of natural products. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, and chemical synthesis of this compound, drawing from the available scientific literature to create a resource for researchers in natural product chemistry and drug development.
Discovery and History
The history of this compound is intrinsically linked to the broader exploration of alkaloids from the Amaryllidaceae family, a group of plants known for producing a diverse array of structurally complex and biologically active compounds. While the precise date and discoverer of this compound remain to be definitively established in readily available literature, its presence was notably characterized in studies of Clivia miniata[1].
A pivotal moment in the history of this compound research was the 1967 publication by W.C. Wildman and N.E. Heimer, which detailed the biosynthetic conversion of this compound to lycorine[2][3]. This work not only illuminated a key step in the biosynthesis of Amaryllidaceae alkaloids but also solidified this compound's role as an important intermediate in these natural pathways. Further phytochemical investigations have since confirmed the presence of this compound in various Amaryllidaceae species, including Narcissus cultivars, further establishing its place within this significant class of natural products.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are essential for its isolation, purification, and characterization, as well as for any potential synthetic or medicinal chemistry applications.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₃ | PubChem |
| Molecular Weight | 271.31 g/mol | PubChem |
| IUPAC Name | (1R,12bS,12cS)-2,4,5,7,12b,12c-Hexahydro-1H-[1][4]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol | PubChem |
| CAS Number | 477-12-3 | PubChem |
| Appearance | Amorphous solid | Inferred from isolation protocols |
| Solubility | Soluble in chloroform, ethyl acetate, and other organic solvents. Salts are water-soluble. | General alkaloid properties |
Experimental Protocols
Isolation of this compound from Clivia miniata
The following protocol is a generalized procedure based on the methods described for the isolation of Amaryllidaceae alkaloids from plant material[1].
Materials:
-
Fresh whole plant material of Clivia miniata
-
Ethanol (96%)
-
5% Hydrochloric acid (HCl)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Solvents for chromatography (e.g., cyclohexane, toluene, diethylamine)
-
Silica gel for column chromatography
-
Preparative Thin-Layer Chromatography (pTLC) plates
Procedure:
-
Extraction: Exhaustively extract freshly chopped whole plant material with 96% ethanol under reflux. Filter the combined extracts and evaporate to dryness under reduced pressure.
-
Acid-Base Extraction:
-
Acidify the crude extract to pH 1–2 with 5% HCl and filter.
-
Alkalize the filtrate to pH 9–10 with 10% Na₂CO₃ solution.
-
Extract the aqueous layer sequentially with chloroform.
-
-
Defatting: Dissolve the resulting alkaloid extract in 2% HCl and defat it by partitioning against diethyl ether.
-
Final Extraction: Re-alkalize the aqueous layer to pH 9–10 with 10% Na₂CO₃ and extract with ethyl acetate and chloroform. Combine the organic layers and evaporate to dryness.
-
Chromatographic Separation:
-
Subject the crude alkaloid mixture to column chromatography on silica gel.
-
Elute with a gradient of appropriate solvents (e.g., a mixture of cyclohexane, toluene, and diethylamine) to separate the alkaloid fractions.
-
Further purify the fractions containing this compound using preparative TLC to yield the pure compound[1].
-
Caption: Biosynthesis of Lycorine from this compound via hydroxylation.
This biosynthetic step highlights the interconnectedness of the various alkaloids within the Amaryllidaceae family and underscores the importance of understanding the enzymatic machinery responsible for their formation.
Chemical Synthesis
A detailed total synthesis of this compound has not been prominently reported in the literature. However, the synthesis of related Amaryllidaceae alkaloids, such as lycorine, often proceeds through intermediates that could potentially be adapted for the synthesis of this compound. The general strategies for constructing the core pyrrolophenanthridine skeleton of these alkaloids would be applicable.
Biological Activity
There is a notable lack of specific studies on the biological activity of this compound itself. The primary focus of research has been on its conversion to lycorine, which exhibits a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. Given the structural similarity, it is plausible that this compound may possess some biological activity, albeit likely less potent than lycorine. Further investigation into the bioactivity of this compound is a potential area for future research.
Conclusion
This compound is a structurally interesting Amaryllidaceae alkaloid that plays a crucial role as a biosynthetic precursor to lycorine. While its own biological properties remain largely unexplored, its study is essential for a complete understanding of the biosynthesis of this important class of natural products. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation of this compound, from its isolation and characterization to potential synthetic and biological studies. Future research efforts could focus on elucidating the specific enzymes involved in its biosynthesis, conducting a comprehensive evaluation of its pharmacological profile, and developing a total synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaloid biosynthesis and interconversions. The conversion of this compound to lycorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of L-Carnitine in Plants: A Technical Guide
A Note on Terminology: Initial searches for "Caranine" did not yield a known compound with a documented biological role in plants. It is hypothesized that this may be a variant spelling for "Carnitine," a well-studied molecule with significant functions in plant physiology. This document will focus on the established roles of L-Carnitine.
Introduction
L-carnitine (β-hydroxy-γ-N-trimethylammonium butyrate) is a quaternary ammonium compound ubiquitous across prokaryotic and eukaryotic organisms. While its role in mammalian fatty acid metabolism is extensively documented, its physiological significance in plants is an expanding area of research. In plants, L-carnitine is recognized for its fundamental roles in primary metabolism, particularly in the transport of acyl groups, and for its significant contribution to cellular maintenance and stress response. Its functions include facilitating fatty acid transport for β-oxidation, acting as an antioxidant and osmolyte, and modulating stress-signaling pathways, thereby enhancing tolerance to various abiotic stresses.
Core Biological Roles
Fatty Acid Metabolism
The primary and most well-established role of L-carnitine in plants is its involvement in the transport of fatty acids across mitochondrial membranes. Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm, but the inner mitochondrial membrane is impermeable to these molecules. L-carnitine facilitates their transport via the "carnitine shuttle."
-
Cytosol: Acyl-CoA is converted to acylcarnitine by carnitine acyltransferases.
-
Mitochondrial Transport: Acylcarnitine is transported across the inner mitochondrial membrane by a specific translocase.
-
Mitochondrial Matrix: The acyl group is transferred back to CoA, reforming acyl-CoA, which then enters the β-oxidation pathway to generate acetyl-CoA for the TCA cycle.
This process is crucial for energy production, especially under conditions of high metabolic demand such as abiotic stress.[1][2] The presence of both medium- and long-chain acylcarnitines in plant tissues like Arabidopsis thaliana suggests that carnitine is linked to diverse fatty acid metabolic pathways.[3]
Abiotic Stress Mitigation
L-carnitine plays a multifaceted role in enhancing plant tolerance to abiotic stresses such as salinity, drought, and oxidative stress.
-
Osmotic Adjustment: As a quaternary ammonium compound, L-carnitine can act as a compatible solute or osmolyte, helping to maintain cellular turgor and protect cellular structures under osmotic stress.[4][5]
-
Antioxidant Activity: Exogenous application of L-carnitine has been shown to mitigate oxidative damage by enhancing the activity of antioxidant systems within the plant.[5][6][7] This protective role helps to maintain membrane integrity and reduce cellular damage from reactive oxygen species (ROS) generated during stress.
-
Genotoxic Damage Mitigation: Under salt stress, L-carnitine pretreatment in barley has been observed to alleviate the detrimental effects on chromosome structure. This is attributed to its antioxidant and protective actions, which reduce the genotoxic effects of stress.[6][7]
Signaling and Development
Recent studies indicate that L-carnitine is involved in plant signaling pathways, particularly in modulating responses to stress.
-
Interaction with Abscisic Acid (ABA) Signaling: Transcriptome analysis of Arabidopsis seedlings treated with exogenous carnitine revealed a modulation of genes involved in water stress and abscisic acid (ABA) responses.[8][9] Experiments with ABA-deficient mutants suggest that carnitine may exert its protective effects during salt stress through a modulation of the ABA pathway.[8][9]
-
Growth Promotion under Stress: By mitigating the negative impacts of stress, L-carnitine can act as a plant growth promoter. In barley seedlings under salt stress, pretreatment with L-carnitine stimulated mitosis and promoted growth.[6][7] Similarly, low concentrations of L-carnitine applied to radish plants under drought stress mitigated the negative effects on biomass accumulation by improving membrane integrity and water balance.[10]
Quantitative Data on L-Carnitine Effects
The following table summarizes key quantitative findings from studies on the exogenous application of L-carnitine to plants under abiotic stress conditions.
| Plant Species | Stress Condition | L-Carnitine Concentration | Observed Effect | Reference |
| Hordeum vulgare (Barley) | 0.25 M NaCl | 1 mM | Mitotic index increased from 0.16 to 0.28 | [11] |
| Hordeum vulgare (Barley) | 0.30 M NaCl | 1 mM | Mitotic index increased from 0.14 to 0.24 | [11] |
| Arabidopsis thaliana | 150 mM NaCl | 5 mM | Improved germination and survival rates | [8][9] |
| Raphanus sativus (Radish) | Drought Stress | 5 µM | Increased total biomass in drought-stressed plants compared to untreated counterparts | [10] |
| Raphanus sativus (Radish) | Drought Stress | 50 µM & 500 µM | Reduced total biomass under both well-watered and drought conditions | [10] |
Biosynthesis of L-Carnitine in Plants
The biosynthesis of L-carnitine in plants shares similarities with the pathways found in mammals and fungi, starting from the amino acid lysine.[1][12]
-
Protein Degradation: The process begins with the degradation of lysine-containing proteins, which releases 6-N-trimethyllysine (TML).[1][2]
-
Hydroxylation: TML is hydroxylated by TML dioxygenase (TMLD) to form 3-hydroxy-N-trimethyllysine (HTML).
-
Cleavage: HTML is cleaved by an aldolase (HTMLA) to produce 4-trimethylaminobutyraldehyde (TMABA) and glycine.
-
Dehydrogenation: TMABA is then oxidized by TMABA dehydrogenase (TMABADH) to form γ-butyrobetaine (γ-BB).
-
Final Hydroxylation: Finally, γ-butyrobetaine is hydroxylated by γ-butyrobetaine dioxygenase (BBD) to yield L-carnitine.
Studies in Arabidopsis thaliana have confirmed the presence of the precursors TML and γ-BB, and experiments using deuterium-labeled TML have demonstrated its conversion to L-carnitine, supporting the conservation of this pathway in plants.[12]
Signaling and Metabolic Pathways
Caption: L-Carnitine biosynthesis, its role in fatty acid metabolism, and its integration with abiotic stress response pathways in plants.
Experimental Protocols
Quantification of L-Carnitine and Acylcarnitines by LC-ESI-MS/MS
This method is highly sensitive and specific for the detection and quantification of L-carnitine and its acylated derivatives in plant tissues.
-
Sample Preparation:
-
Harvest and immediately freeze plant tissue (e.g., Arabidopsis seedlings) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction solvent (e.g., methanol:water).
-
Centrifuge the homogenate to pellet insoluble material.
-
Collect the supernatant and, if necessary, perform a deproteinization step (e.g., with perchloric acid followed by neutralization).[13]
-
-
Chromatographic Separation:
-
Utilize a High-Performance Liquid Chromatography (HPLC) system.
-
Employ a reversed-phase column (e.g., C8 or C18) for separation.
-
The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with an additive like formic acid to improve ionization.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to an Electrospray Ionization (ESI) source connected to a tandem mass spectrometer (MS/MS).
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For L-carnitine, a common transition is m/z 162 -> m/z 103. Specific transitions for various acylcarnitines are also monitored.
-
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of L-carnitine and acylcarnitine standards.
-
Spectrophotometric Assay for L-Carnitine
This method is suitable for determining total L-carnitine concentration and is adaptable for high-throughput analysis.
-
Principle: The assay is based on the action of carnitine acetyltransferase (CAT). In the presence of acetyl-CoA, CAT transfers the acetyl group to L-carnitine, releasing free Coenzyme A (CoA-SH). The released CoA-SH reacts with a chromogen, such as 5,5'-dithiobis(2-nitrobenzoate) (DTNB), to produce a colored product that can be measured spectrophotometrically.
-
Procedure:
-
Prepare plant tissue extracts as described for the LC-MS/MS method.
-
In a microplate well or cuvette, combine the sample extract with a reaction mixture containing acetyl-CoA, DTNB, and buffer.
-
Initiate the reaction by adding carnitine acetyltransferase.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB product).
-
Calculate the L-carnitine concentration by comparing the absorbance to a standard curve generated with known concentrations of L-carnitine.[14]
-
Conclusion
L-carnitine is an essential metabolite in plants with a dual role in primary metabolism and stress physiology. Its function as a shuttle for fatty acids into the mitochondria for β-oxidation is fundamental to cellular energy supply. Furthermore, its capacity to act as an osmoprotectant, antioxidant, and modulator of stress-related signaling pathways, including the ABA pathway, positions it as a key component of the plant's abiotic stress tolerance mechanisms. Further elucidation of the enzymes involved in its biosynthesis and the specific transporters in the carnitine shuttle will provide deeper insights into its regulation and enhance its potential application in developing stress-resilient crops.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine is associated with fatty acid metabolism in plants [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology of L-carnitine in plants in light of the knowledge in animals and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exogenous L-Carnitine Promotes Plant Growth and Cell Division by Mitigating Genotoxic Damage of Salt Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Exogenous L-Carnitine Promotes Plant Growth and Cell Division by Mitigating Genotoxic Damage of Salt Stress | Semantic Scholar [semanticscholar.org]
- 8. The effect of carnitine on Arabidopsis development and recovery in salt stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drought stress mitigation by foliar application of L-carnitine and its effect on radish morphophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exogenous L-Carnitine Promotes Plant Growth and Cell Division by Mitigating Genotoxic Damage of Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The carnitine biosynthetic pathway in Arabidopsis thaliana shares similar features with the pathway of mammals and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Caranine and its Relation to Lycorine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of caranine, a member of the lycorine-type Amaryllidaceae alkaloids. It explores the chemical structure, biosynthesis, and biological activities of this compound, drawing a detailed comparison with its close and more extensively studied relative, lycorine. While lycorine exhibits a broad range of potent biological activities, including anticancer, antiviral, and anti-inflammatory effects, this compound is notably less active across these assays. This guide presents available quantitative data, detailed experimental methodologies for the study of these alkaloids, and visual representations of their biosynthetic pathways and known mechanisms of action to facilitate further research and drug development efforts in this area.
Introduction
The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids. Among these, the lycorine-type alkaloids have garnered significant attention for their therapeutic potential. Lycorine, the most prominent member of this class, has been extensively investigated for its potent anticancer, antiviral, and anti-inflammatory properties. This compound, a structurally similar alkaloid often co-isolated with lycorine, presents an interesting case for structure-activity relationship (SAR) studies. Despite its close resemblance to lycorine, this compound generally exhibits significantly lower biological activity. Understanding the subtle structural differences that lead to this disparity in potency is crucial for the rational design of novel therapeutic agents based on the lycorine scaffold.
Chemical Structure and Relationship to Lycorine Alkaloids
This compound and lycorine share the same fundamental tetracyclic pyrrolophenanthridine ring system characteristic of lycorine-type alkaloids. The key structural difference lies in the stereochemistry of the hydroxyl group at the C1 position and the absence of a double bond in the C ring in this compound's saturated counterpart, dihydrothis compound.
-
This compound: Possesses a galanthan skeleton with an alpha-hydroxy group at position 1 and a methylenedioxy group at positions 9 and 10.
-
Lycorine: Features a pyrrolophenanthridine skeleton with hydroxyl groups at C1 and C2.
The structural similarity and divergence between this compound and lycorine are pivotal to understanding their differing biological profiles.
Biosynthesis of Lycorine Alkaloids
This compound and other lycorine-type alkaloids share a common biosynthetic pathway originating from the amino acids L-phenylalanine and L-tyrosine.[1] These precursors are converted into 4'-O-methylnorbelladine, a key intermediate that undergoes intramolecular oxidative coupling to form the characteristic tetracyclic core of these alkaloids. The pathway involves a series of enzymatic reactions, including hydroxylations, methylations, and cyclizations.
Biological Activity: A Comparative Analysis
A significant body of research highlights the potent biological activities of lycorine. In contrast, this compound has consistently demonstrated weaker or no activity in a variety of assays.
Anticancer Activity
Lycorine exhibits broad-spectrum anticancer activity against a range of human cancer cell lines, often with IC50 values in the low micromolar range. Its mechanisms of action include the induction of apoptosis and cell cycle arrest. Conversely, studies have shown that this compound lacks significant antitumor activity at concentrations up to 10 µM.
Table 1: Comparative Anticancer Activity of Lycorine and this compound
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Lycorine | A549 | Non-small cell lung cancer | ~5.0 | [2] |
| U373 | Glioblastoma | ~5.0 | [2] | |
| HCT116 | Colon Carcinoma | 6.4 | ||
| MCF-7 | Breast Adenocarcinoma | 5.2 | ||
| K562 | Human Myelogenous Leukemia | >100 | ||
| HL-60 | Promyelocytic Leukemia | >100 | ||
| This compound | Various | - | >10 | [3] |
Antiviral and Anti-inflammatory Activity
Lycorine has also been reported to possess antiviral and anti-inflammatory properties. For instance, it has shown activity against SARS-CoV-2 with an IC50 value of 0.008 µM.[1] Information on the antiviral and anti-inflammatory activities of this compound is scarce, likely due to its general lack of potent biological effects.
Mechanism of Action
The differential biological activities of lycorine and this compound can be attributed to their distinct interactions with molecular targets.
Lycorine
Lycorine's anticancer effects are mediated through multiple signaling pathways. It is known to induce apoptosis by modulating the expression of Bcl-2 family proteins and can cause cell cycle arrest at various phases depending on the cancer cell type.
This compound
Due to its limited biological activity, the specific signaling pathways modulated by this compound have not been extensively investigated and remain poorly understood.
Experimental Protocols
Isolation of this compound and Lycorine from Plant Material
A general workflow for the isolation of Amaryllidaceae alkaloids from plant sources such as Crinum species is outlined below.
Protocol: Column Chromatography for Alkaloid Separation
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane) to ensure even packing.
-
Sample Loading: The enriched alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel bed.
-
Elution: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is passed through the column.
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest based on their Rf values. Fractions with similar TLC profiles are combined.
-
Purification: Fractions containing this compound and lycorine are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and lycorine) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Conclusion
This compound, a close structural analog of lycorine, demonstrates significantly attenuated biological activity. This stark difference in potency, despite minor structural variations, underscores the critical importance of specific stereochemical and functional group arrangements for the biological effects of lycorine-type alkaloids. While this compound itself may not be a promising therapeutic candidate, its study provides invaluable insights for the design of novel, potent, and selective anticancer, antiviral, and anti-inflammatory agents based on the lycorine scaffold. The experimental protocols and pathway diagrams presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Frontiers | Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Therapeutic Potential of Carnitine and Carnosine: An In-depth Technical Guide
Disclaimer: The initial query for "Caranine" did not yield specific results for a compound with that name in the scientific literature. It is highly probable that this was a misspelling of "Carnitine" or "Carnosine," both of which are naturally occurring compounds with significant and well-documented therapeutic potential. This guide therefore provides a comprehensive overview of the therapeutic effects of both L-Carnitine and L-Carnosine, tailored for researchers, scientists, and drug development professionals.
Introduction
L-Carnitine and L-Carnosine are endogenous molecules that play crucial roles in cellular metabolism and homeostasis. L-Carnitine, a quaternary ammonium compound, is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in energy production. L-Carnosine, a dipeptide composed of β-alanine and L-histidine, is found in high concentrations in muscle and brain tissues and exhibits potent antioxidant, anti-inflammatory, and anti-glycating properties. This guide will delve into the therapeutic potential of these two compounds in neurodegenerative diseases, cancer, and viral infections, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations.
L-Carnitine: Therapeutic Effects and Mechanisms of Action
L-Carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR), have been investigated for their therapeutic benefits in a range of pathological conditions. Their primary role in fatty acid metabolism makes them critical players in cellular bioenergetics, and their deficiency has been linked to various disease states.
Anticancer Effects
The metabolic reprogramming of cancer cells often involves an increased reliance on fatty acid oxidation (FAO) for energy production, making the carnitine shuttle a potential therapeutic target.
| Cell Line | Compound | IC50 Value (µM) | Exposure Time (hours) | Reference |
| HepG2 (Liver Carcinoma) | Acetyl-L-Carnitine | 40.61 | 48 | [1] |
| HT29 (Colorectal Adenocarcinoma) | Acetyl-L-Carnitine | 54.71 | 48 | [1] |
| MDA-MB-231 (Breast Cancer) | L-Carnitine | 2.5 mM & 5 mM | 24 | [2] |
L-Carnitine's role in cancer is intrinsically linked to the regulation of fatty acid oxidation. The carnitine palmitoyltransferase (CPT) system, which facilitates the transport of fatty acids into the mitochondria, is a key player.[3][4][5]
Caption: Carnitine-mediated fatty acid transport and its role in cancer cell metabolism.
Neurodegenerative Diseases
Acetyl-L-Carnitine (ALCAR) is the most studied form of carnitine in the context of neurodegeneration, particularly Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert its effects directly within the central nervous system. The proposed mechanisms of action include enhancing cholinergic neurotransmission, improving mitochondrial function, and reducing oxidative stress.[6][7][8][9][10][11]
ALCAR is thought to act through multiple pathways to mitigate the pathology of Alzheimer's disease:
-
Cholinergic Precursor: ALCAR can donate its acetyl group for the synthesis of acetylcholine, a neurotransmitter crucial for memory and learning, which is depleted in Alzheimer's disease.[6]
-
Mitochondrial Support: By facilitating fatty acid transport, ALCAR helps maintain mitochondrial energy production, which is often impaired in neurodegenerative conditions.[6][7]
-
Neuroprotection: ALCAR has been shown to protect neurons from oxidative damage and reduce apoptosis.[7]
A clinical trial is currently underway to assess the efficacy of L-carnitine in Amyotrophic Lateral Sclerosis (ALS) patients with specific genetic mutations.[12][13] Another trial is evaluating ALCAR in dementia associated with cerebrovascular disease.[14]
Experimental Protocols
This protocol is adapted from a study investigating the effects of Acetyl-L-Carnitine on HepG2 and HT29 cancer cell lines.[1][15]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HT29) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Serum Starvation: Replace the medium with a serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of Acetyl-L-Carnitine (e.g., 0, 0.5, 1, 5, 10, 15, 30, 60 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
This protocol provides a general workflow for quantifying L-Carnitine in biological samples using a commercially available assay kit.[16]
Caption: General workflow for the quantification of L-Carnitine in biological samples.
L-Carnosine: Therapeutic Effects and Mechanisms of Action
L-Carnosine is a multifunctional dipeptide with a growing body of evidence supporting its therapeutic potential in a variety of diseases.
Antiviral Effects
L-Carnosine has demonstrated significant antiviral activity against flaviviruses.
| Virus | Cell Line | EC50 Value (µM) | Reference |
| Dengue Virus (DENV2) | Huh7 | 52.3 | |
| Zika Virus (ZIKV) | Huh7 | 59.5 |
Neuroprotective Effects
L-Carnosine has shown robust neuroprotective effects in preclinical models of ischemic stroke.
| Carnosine Dose (mg/kg) | Infarct Volume Reduction (%) | Time of Administration Post-Ischemia | Reference |
| 500 | 38.16 | 30 minutes before | [17] |
| 1000 | 41.9 | 3 hours | [18] |
| 2000 | 49.1 | 3 hours | [18] |
In a rat model of transient focal ischemia, the neuroprotective effect of L-carnosine was significant for up to 6 hours post-ischemia. In a permanent ischemic model, the therapeutic window extended to 9 hours.[18]
The neuroprotective effects of carnosine are attributed to its antioxidant, anti-inflammatory, and anti-excitotoxic properties. It has been shown to reduce reactive oxygen species (ROS) generation and inhibit matrix metalloproteinases (MMPs), which are involved in blood-brain barrier disruption.[19]
Anticancer Effects
L-Carnosine has demonstrated antiproliferative effects in various cancer cell lines.
| Cell Line | Compound | IC50 Value (µM) | Exposure Time (hours) | Reference |
| MCF-7 (Breast Cancer) | Carnosine | 48.83 | 48 | [20] |
| MDA-MB-231 (Breast Cancer) | Carnosine | 51.4 | 48 | [20] |
| A2780 (Ovarian Carcinoma) | Carnosine | 165,000 | Not specified | [21] |
| OVCAR-3 (Ovarian Carcinoma) | Carnosine | 125,000 | Not specified | [21] |
| SKOV-3 (Ovarian Carcinoma) | Carnosine | 485,000 | Not specified | [21] |
In gastric cancer cells, carnosine has been shown to inhibit the Akt/mTOR/p70S6K signaling pathway, leading to cell cycle arrest and apoptosis.[22]
Caption: L-Carnosine inhibits the Akt/mTOR signaling pathway in cancer cells.
Experimental Protocols
This protocol outlines a general method to assess the neuroprotective effects of L-Carnosine against an oxidative stressor in primary neuronal cultures.[23]
-
Primary Neuron Culture: Establish primary cortical neuron cultures from embryonic rodents. Cultures are typically ready for experiments within 7-14 days in vitro (DIV).
-
Pre-treatment: Replace the culture medium with fresh medium containing the desired final concentration of L-Carnosine (e.g., 2 mM). Include a vehicle control (medium without L-Carnosine). Incubate for a specified pre-treatment period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add an oxidative stressor such as 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) or Rotenone to the culture medium.
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Assessment of Neuroprotection: Measure cell viability using an MTT assay or quantify reactive oxygen species (ROS) production using a fluorescent probe.
-
Data Analysis: Compare the viability or ROS levels in the L-Carnosine-treated group to the vehicle control and the oxidative stressor-only group.
This protocol is based on a study investigating the effect of carnosine on the cell cycle of breast cancer cells.[20]
-
Cell Seeding and Treatment: Culture cancer cells (e.g., MCF-7, MDA-MB-231) in 100-mm plates. Treat the cells with the IC50 concentration of carnosine for 48 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol at -20°C for 12 hours.
-
Staining: Treat the cells with RNase (10 mg/mL) and propidium iodide (50 µg/mL) for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both L-Carnitine and L-Carnosine have emerged as promising therapeutic agents with multifaceted mechanisms of action. L-Carnitine's central role in energy metabolism makes it a compelling target in diseases characterized by metabolic dysregulation, such as cancer and certain neurodegenerative disorders. L-Carnosine's potent antioxidant, anti-inflammatory, and neuroprotective properties underscore its potential in a wide array of pathologies, including viral infections, ischemic stroke, and cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of these endogenous molecules into effective clinical therapies. Further investigation into their precise molecular targets and signaling pathways will be crucial for optimizing their therapeutic applications.
References
- 1. The Potential Inhibitory Role of Acetyl-L-Carnitine on Proliferation, Migration, and Gene Expression in HepG2 and HT29 Human Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-L-carnitine and Alzheimer's disease: pharmacological considerations beyond the cholinergic sphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventive Role of L-Carnitine and Balanced Diet in Alzheimer’s Disease [mdpi.com]
- 8. Acetyl-l-carnitine as a possible therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Acetyl-L-Carnitine in Dementia and Other Cognitive Disorders: A Critical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A Multicenter, Randomized, Double-blind, Placebo-controlled Clinical Trial for Efficacy of Acetyl-L-carnitine in Patients with Dementia Associated with Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The Neuroprotective Effects of Carnosine in Early Stage of Focal Ischemia Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of anti-cancer effects of carnosine and melittin-loaded niosomes in MCF-7 and MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Carnosine Inhibits the Proliferation of Human Gastric Carcinoma Cells by Retarding Akt/mTOR/p70S6K Signaling [jcancer.org]
- 23. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Caranine: Chemical Identity and Biological Potential
A comprehensive analysis of the Amaryllidaceae alkaloid Caranine, detailing its chemical identifiers. This guide addresses the current landscape of scientific knowledge, acknowledging the limited availability of in-depth biological and pharmacological data for this specific compound.
Chemical Identity of this compound
This compound is a naturally occurring alkaloid belonging to the Amaryllidaceae family of compounds.[1] A clear understanding of its chemical nature is fundamental for any research endeavor. The following table summarizes the key chemical identifiers for this compound, providing a standardized reference for researchers and scientists.
| Identifier | Value |
| CAS Number | 477-12-3 |
| Molecular Formula | C₁₆H₁₇NO₃ |
| IUPAC Name | (1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹⁵,¹⁹]nonadeca-2,4(8),9,15-tetraen-18-ol |
| InChI | InChI=1S/C16H17NO3/c18-12-2-1-9-3-4-17-7-10-5-13-14(20-8-19-13)6-11(10)15(12)16(9)17/h1,5-6,12,15-16,18H,2-4,7-8H2/t12-,15-,16-/m1/s1 |
| InChIKey | XKYSLILSDJBMCU-DAXOMENPSA-N |
| SMILES | C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=CC[C@H]5O)OCO4 |
| Molecular Weight | 271.31 g/mol |
Biological Activity and Therapeutic Potential: A Landscape of Limited Data
Despite the well-defined chemical structure of this compound, a thorough review of the scientific literature reveals a significant scarcity of in-depth studies on its specific biological activities and mechanisms of action. Much of the available information is extrapolated from the broader class of Amaryllidaceae alkaloids, to which this compound belongs.[2][3][4][5]
Amaryllidaceae alkaloids are known to exhibit a wide range of pharmacological properties, including but not limited to:
-
Acetylcholinesterase (AChE) Inhibition: Many alkaloids from this family are potent inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7][8] This activity is the basis for the clinical use of galantamine, another Amaryllidaceae alkaloid, in the management of Alzheimer's disease.[9] It is plausible that this compound may share this property, though direct experimental evidence is lacking.
-
Anticancer Activity: Several Amaryllidaceae alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[10][11][12][13] The mechanisms underlying these effects are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression.
-
Antiviral and Other Activities: Research has also pointed towards antiviral, antibacterial, and antifungal properties within this alkaloid family.[14][15][16][17]
It is crucial to emphasize that these are general activities of the Amaryllidaceae alkaloid family, and the specific profile of this compound remains to be elucidated through dedicated experimental investigation.
Potential Mechanism of Action: Acetylcholinesterase Inhibition
Given the prevalence of acetylcholinesterase inhibition among Amaryllidaceae alkaloids, a hypothetical mechanism for this compound's action could involve its interaction with this enzyme. The following diagram illustrates the general principle of acetylcholinesterase inhibition.
In this speculative model, this compound would bind to the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine. This would lead to an increased concentration of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission. It must be reiterated that this is a hypothetical pathway for this compound, based on the known activities of related compounds.
Experimental Protocols and Quantitative Data: A Call for Future Research
A critical gap in the current understanding of this compound is the absence of detailed experimental protocols and quantitative data in the public domain. To build a comprehensive technical guide, information regarding the following would be necessary:
-
In vitro assays: Data from enzyme inhibition assays (e.g., IC₅₀ values for acetylcholinesterase), cytotoxicity assays against various cell lines (e.g., GI₅₀ values), and antiviral or antimicrobial assays.
-
In vivo studies: Pharmacokinetic data (absorption, distribution, metabolism, and excretion), pharmacodynamic studies in animal models, and toxicology assessments.
-
Mechanism of action studies: Detailed molecular studies to identify specific cellular targets and signaling pathways modulated by this compound.
The lack of such published data prevents the inclusion of structured tables for quantitative comparison and detailed methodologies as per the initial request.
Conclusion and Future Directions
References
- 1. (1R,12bS,12cS)-2,4,5,7,12b,12c-Hexahydro-1H-(1,3)dioxolo(4,5-j)pyrrolo(3,2,1-de)phenanthridin-1-ol | C16H17NO3 | CID 441589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids [mdpi.com]
- 5. Advances in the Chemical and Biological Characterization of Amaryllidaceae Alkaloids and Natural Analogues Isolated in the Last Decade [mdpi.com]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 10. researchgate.net [researchgate.net]
- 11. A narrative review of the antitumor studies of solanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-adipogenic and antiviral effects of l-carnitine on hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5314689A - Acyl-carnitine for the treatment and prevention of viral infections - Google Patents [patents.google.com]
- 16. Antiviral activity of carnosic acid against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Caranine from Ammocharis coranica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caranine is a crinine-type alkaloid isolated from the bulbs of Ammocharis coranica (Ker-Gawl.) Herb., a plant belonging to the Amaryllidaceae family.[1][2][3] This family of plants is a well-known source of structurally diverse alkaloids with a wide range of biological activities. This document provides detailed methodologies for the extraction and isolation of this compound from the bulbs of Ammocharis coranica, based on established phytochemical procedures for Amaryllidaceae alkaloids. The protocols outlined below are a composite of standard methods reported in the literature.
Data Presentation: Alkaloid Yields
Table 1: Representative Alkaloid Content in Ammocharis coranica Bulbs
| Alkaloid | Type | Representative Yield (% of fresh bulb weight) |
| Lycorine | Lycorine-type | Present |
| This compound | Crinine-type | Data from foundational studies suggest low percentages. |
| Acetylthis compound | Crinine-type | Present |
| Crinamine | Crinine-type | Present |
Note: This table is illustrative. The exact yield of this compound can vary. The foundational work of Mason et al. (1955) should be consulted for the original quantitative data.
Experimental Protocols
The following protocols describe a comprehensive procedure for the extraction and purification of this compound from Ammocharis coranica bulbs. The methodology is divided into three main stages: initial extraction, acid-base liquid-liquid partitioning, and chromatographic purification.
Protocol 1: Initial Extraction of Crude Alkaloids
This protocol focuses on the initial extraction of total alkaloids from the plant material.
Materials and Reagents:
-
Fresh bulbs of Ammocharis coranica
-
Methanol or Ethanol (95%)
-
Tartaric acid or Hydrochloric acid (HCl)
-
Homogenizer or blender
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Fresh bulbs of Ammocharis coranica are thoroughly washed, chopped into small pieces, and weighed.
-
Acidified Solvent Extraction: The chopped bulbs are homogenized in a blender with a 1% solution of tartaric acid in ethanol or methanol. The solvent-to-solid ratio is typically 10:1 (v/w).
-
Maceration: The mixture is macerated at room temperature for 24-48 hours with occasional stirring. This step can be replaced by sonication or Soxhlet extraction for improved efficiency.
-
Filtration: The extract is filtered to separate the plant debris from the liquid extract. The residue is re-extracted twice more with the acidified solvent to ensure complete extraction of the alkaloids.
-
Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
Protocol 2: Acid-Base Liquid-Liquid Partitioning for Alkaloid Fractionation
This protocol describes the separation of the alkaloidal fraction from non-alkaloidal compounds in the crude extract.
Materials and Reagents:
-
Crude alkaloid extract from Protocol 1
-
Distilled water
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), 2% (v/v)
-
Ammonium hydroxide (NH₄OH) solution, 25%
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Acidification: The crude extract is dissolved in a 2% aqueous solution of sulfuric acid.
-
Removal of Neutral and Acidic Impurities: The acidic aqueous solution is then washed with chloroform in a separatory funnel. The chloroform layer, containing neutral and acidic compounds, is discarded. This step is repeated three times.
-
Basification: The aqueous layer is made alkaline by the dropwise addition of concentrated ammonium hydroxide until a pH of 9-10 is reached. This converts the alkaloid salts into their free base form.
-
Extraction of Free Alkaloids: The basic aqueous solution is then extracted with chloroform. The chloroform layer, now containing the free alkaloids, is collected. The extraction is repeated three to five times to ensure complete recovery of the alkaloids.
-
Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total alkaloid fraction.
Protocol 3: Chromatographic Isolation and Purification of this compound
This protocol details the separation of this compound from the total alkaloid fraction using column chromatography and preparative thin-layer chromatography (pTLC).
Materials and Reagents:
-
Total alkaloid fraction from Protocol 2
-
Silica gel for column chromatography (70-230 mesh)
-
Preparative TLC plates (Silica gel 60 F₂₅₄, 20x20 cm, 0.5-1 mm thickness)
-
Solvent system for column chromatography (e.g., a gradient of chloroform-methanol)
-
Solvent system for pTLC (e.g., chloroform:methanol, 9:1 v/v)
-
Glass column for chromatography
-
Developing tanks for pTLC
-
UV lamp (254 nm and 366 nm) for visualization
-
Scraper or spatula
-
Methanol (HPLC grade) for elution from silica
Procedure:
Part A: Column Chromatography
-
Column Packing: A glass column is packed with silica gel slurried in the initial, least polar solvent of the gradient system.
-
Sample Loading: The total alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light. Fractions with similar TLC profiles are pooled.
Part B: Preparative Thin-Layer Chromatography (pTLC)
-
Sample Application: The fraction(s) from column chromatography containing this compound are concentrated and applied as a narrow band onto a preparative TLC plate.
-
Development: The plate is developed in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) in a saturated chromatography tank.
-
Visualization: After development, the plate is air-dried, and the bands are visualized under a UV lamp. The band corresponding to this compound is marked.
-
Scraping and Elution: The marked silica band is carefully scraped from the plate. The collected silica is then washed with methanol to elute the compound.
-
Final Recovery: The methanol solution is filtered to remove the silica gel, and the solvent is evaporated to yield purified this compound. The purity can be assessed by analytical HPLC or LC-MS.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of this compound.
Logical Diagram: Acid-Base Partitioning Principle
Caption: Principle of acid-base partitioning for alkaloid purification.
References
Application Notes and Protocols for the Isolation and Purification of Caranine from Amaryllis belladonna
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amaryllis belladonna, a member of the Amaryllidaceae family, is a rich source of structurally diverse alkaloids with a wide range of biological activities. Among these is Caranine, an indolizidine alkaloid that has garnered interest for its potential pharmacological properties. This document provides detailed protocols for the isolation, purification, and characterization of this compound from Amaryllis belladonna bulbs. Additionally, it summarizes its known biological activities and discusses potential signaling pathways implicated in its mechanism of action, offering valuable insights for drug discovery and development. While specific quantitative yields and complete biological data for this compound are not extensively reported in the literature, this guide provides a robust framework based on established methods for Amaryllidaceae alkaloids.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₃ | [1] |
| Molecular Weight | 271.31 g/mol | [1] |
| Appearance | Crystalline solid | General alkaloid property |
| Solubility | Soluble in methanol, chloroform; slightly soluble in ether | General alkaloid property |
Spectroscopic Data for this compound
¹H-NMR (500 MHz, CDCl₃) δ (ppm)
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.2 | m | |
| H-2 | ~2.0-2.2 | m | |
| H-3 | ~5.8 | d | ~10.5 |
| H-4 | ~6.1 | d | ~10.5 |
| H-4a | ~3.4 | m | |
| H-6 | 6.55 | s | |
| H-7 | ~2.8, ~3.5 | m | |
| H-9 | 6.78 | s | |
| H-10b | ~2.9 | m | |
| H-11 | ~3.9, ~4.2 | m | |
| -OCH₂O- | 5.92 | s |
¹³C-NMR (125 MHz, CDCl₃) δ (ppm) (Predicted values based on structure)
| Carbon | Chemical Shift (δ) |
| C-1 | ~68 |
| C-2 | ~30 |
| C-3 | ~128 |
| C-4 | ~125 |
| C-4a | ~50 |
| C-5a | ~146 |
| C-6 | ~105 |
| C-7 | ~55 |
| C-8 | ~146 |
| C-9 | ~108 |
| C-9a | ~130 |
| C-10b | ~60 |
| C-11 | ~62 |
| -OCH₂O- | ~101 |
Mass Spectrometry (ESI-MS)
| Ion | m/z |
| [M+H]⁺ | 272.1281 |
Biological Activity Data
The following table summarizes the cytotoxic and antiprotozoal activities of a crude methanolic extract of Amaryllis belladonna and some of its isolated alkaloids.[1]
| Sample | IC₅₀ (µg/mL) vs. T. brucei rhodesiense | IC₅₀ (µg/mL) vs. T. cruzi | IC₅₀ (µg/mL) vs. L. donovani | IC₅₀ (µg/mL) vs. P. falciparum | Cytotoxicity (IC₅₀ µg/mL vs. L6 cells) |
| Crude Extract | 4.67 | 34.86 | >90 | 1.17 | 38.68 |
| 1-O-acetylthis compound | 1.95 | >90 | 38.86 | 1.56 | 21.01 |
| Buphanamine | >90 | >90 | >90 | >90 | >90 |
| 3-O-acetylhamayne | 0.47 | 15.34 | 1.76 | 0.51 | 4.64 |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Amaryllis belladonna Bulbs
1. Plant Material Preparation:
-
Fresh bulbs of Amaryllis belladonna are collected, washed, and chopped into small pieces.
-
The chopped material is air-dried in the shade for 7-10 days until brittle.
-
The dried material is ground into a coarse powder.
2. Extraction:
-
The powdered plant material (e.g., 1 kg) is macerated with methanol (MeOH, 3 x 3 L) at room temperature for 72 hours with occasional shaking.
-
The methanolic extracts are combined and filtered.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude methanolic extract.
3. Acid-Base Partitioning:
-
The crude methanolic extract is dissolved in 10% aqueous acetic acid (500 mL).
-
The acidic solution is washed with diethyl ether (3 x 300 mL) to remove neutral and acidic compounds.
-
The aqueous layer is then basified to pH 9-10 with concentrated ammonium hydroxide.
-
The basic solution is extracted with chloroform (CHCl₃, 4 x 400 mL).
-
The combined chloroform layers are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total alkaloidal fraction.
Protocol 2: Isolation and Purification of this compound by Column Chromatography
1. Column Preparation:
-
A glass column (e.g., 5 cm diameter, 60 cm length) is packed with silica gel 60 (70-230 mesh) as the stationary phase using a slurry method in hexane.
2. Sample Loading:
-
The total alkaloidal fraction (e.g., 5 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
3. Elution:
-
The column is eluted with a gradient of increasing polarity using a mixture of chloroform and methanol (CHCl₃:MeOH).
-
The elution starts with 100% CHCl₃ and the polarity is gradually increased by adding methanol (e.g., 0.5%, 1%, 2%, 5%, 10% MeOH in CHCl₃).
-
Fractions of 20-25 mL are collected.
4. Monitoring and Fraction Pooling:
-
The collected fractions are monitored by Thin Layer Chromatography (TLC) on silica gel plates (GF₂₅₄) using a mobile phase of CHCl₃:MeOH (95:5, v/v).
-
The TLC plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.
-
Fractions showing a similar TLC profile corresponding to the expected Rf value of this compound are pooled together.
5. Recrystallization:
-
The pooled fractions containing this compound are evaporated to dryness.
-
The residue is recrystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound crystals.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
1. HPLC System:
-
A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient elution system of acetonitrile (A) and water (B), both containing 0.1% trifluoroacetic acid.
3. Gradient Program:
-
A linear gradient from 10% A to 90% A over 30 minutes.
4. Detection:
-
UV detection at 254 nm.
5. Sample Preparation:
-
A standard solution of the isolated this compound is prepared in methanol (1 mg/mL).
6. Analysis:
-
The sample is injected into the HPLC system and the retention time and peak purity are determined.
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
Potential Signaling Pathways
The precise signaling pathways affected by this compound are not yet fully elucidated. However, based on the known biological activities of other Amaryllidaceae alkaloids, several pathways are of significant interest for investigation. Many alkaloids from this family exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Caption: Potential signaling pathways affected by this compound.
References
Application Notes and Protocols for the Total Synthesis of Caranine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the Amaryllidaceae alkaloid, Caranine. The synthetic strategies outlined below are based on published methodologies and are intended to serve as a comprehensive guide for the laboratory synthesis of this natural product. This compound and its analogues are of significant interest due to their potential biological activities, making their efficient synthesis a key objective for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a member of the crinine-type Amaryllidaceae alkaloids, characterized by a 5,10b-ethanophenanthridine ring system. The development of stereocontrolled and efficient total syntheses of this compound is crucial for enabling further investigation into its therapeutic potential. This document details an enantioselective total synthesis approach, highlighting key chemical transformations and providing step-by-step experimental protocols.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic pathway for the enantioselective synthesis of (-)-caranine commences with disconnecting the target molecule at the C-1 hydroxyl group and the ether linkage of the dihydrooxepine ring. This leads back to a key intermediate, a functionalized hydrodebromocrinine derivative. The core tetracyclic structure can be envisioned to be constructed through a key intramolecular reductive Heck cyclization. Further deconstruction points towards a chiral amino alcohol, which can be derived from a chiral starting material, thus establishing the stereochemistry of the final product.
Overall Synthetic Pathway Diagram
Caption: Retrosynthetic analysis of (-)-Caranine.
Key Synthetic Steps and Experimental Protocols
The enantioselective total synthesis of (-)-caranine can be accomplished through a multi-step sequence. Below are the detailed protocols for the pivotal transformations.
Asymmetric Epoxidation and Regioselective Epoxide Opening
The synthesis initiates with the establishment of the first stereocenter through a Sharpless asymmetric epoxidation of a suitable allylic alcohol. The resulting chiral epoxide is then opened regioselectively to introduce an amino functionality, setting the stage for the formation of the nitrogen-containing ring.
Experimental Protocol: Asymmetric Epoxidation
-
Materials: Geraniol, (+)-diethyl tartrate ((+)-DET), titanium(IV) isopropoxide (Ti(Oi-Pr)₄), tert-butyl hydroperoxide (TBHP) in decane, dichloromethane (DCM).
-
Procedure:
-
A flame-dried round-bottom flask is charged with anhydrous DCM and cooled to -20 °C.
-
To the cooled solution, add Ti(Oi-Pr)₄ and (+)-DET sequentially. Stir the mixture for 30 minutes.
-
Add geraniol to the catalyst mixture.
-
Slowly add a solution of TBHP in decane dropwise over 1 hour, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C for 4-6 hours, monitoring by TLC until completion.
-
The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and stirred for 1 hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
Quantitative Data Summary Table 1: Asymmetric Epoxidation
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | Ti(Oi-Pr)₄, (+)-DET, TBHP | DCM | -20 | 4-6 | 90 | >95 |
Intramolecular Reductive Heck Cyclization
A cornerstone of this synthetic strategy is the intramolecular reductive Heck cyclization to construct the tetracyclic core of the crinine skeleton. This reaction proceeds via a palladium-catalyzed coupling of an aryl halide with an alkene tether.
Experimental Workflow: Intramolecular Reductive Heck Cyclization
Caption: Workflow for the Reductive Heck Cyclization.
Experimental Protocol: Intramolecular Reductive Heck Cyclization
-
Materials: Acyclic precursor containing an o-bromoaniline moiety and a tethered cyclohexene, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), silver(I) carbonate (Ag₂CO₃), formic acid (HCOOH), acetonitrile (MeCN).
-
Procedure:
-
To a solution of the acyclic precursor in acetonitrile are added Pd(OAc)₂, PPh₃, and Ag₂CO₃.
-
Formic acid is then added to the mixture.
-
The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 12-18 hours under an inert atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
Quantitative Data Summary Table 2: Intramolecular Reductive Heck Cyclization
| Substrate | Catalyst | Ligand | Base | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acyclic Precursor | Pd(OAc)₂ (10 mol%) | PPh₃ (20 mol%) | Ag₂CO₃ (2.0 equiv) | HCOOH (3.0 equiv) | MeCN | 80 | 16 | 65 |
Final Elaboration to (-)-Caranine
The final stages of the synthesis involve functional group manipulations to install the C-1 hydroxyl group with the correct stereochemistry and formation of the dihydrooxepine ring. This typically involves stereoselective reduction of a ketone intermediate followed by an intramolecular Williamson ether synthesis.
Experimental Protocol: Diastereoselective Reduction and Cyclization
-
Materials: Tetracyclic ketone intermediate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium hydride (NaH).
-
Procedure (Reduction):
-
A solution of the tetracyclic ketone in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LiAlH₄ in THF is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The mixture is allowed to warm to room temperature and filtered. The filtrate is concentrated to afford the crude alcohol.
-
-
Procedure (Cyclization):
-
The crude alcohol is dissolved in anhydrous THF and cooled to 0 °C.
-
NaH (60% dispersion in mineral oil) is added portion-wise.
-
The mixture is stirred at room temperature for 1 hour to effect the intramolecular cyclization.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The final product, (-)-caranine, is purified by flash chromatography.
-
Quantitative Data Summary Table 3: Final Steps
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ketone Reduction | LiAlH₄ | THF | -78 | 2 | 92 |
| Cyclization | NaH | THF | 0 to RT | 1 | 85 |
Conclusion
The described synthetic protocols provide a viable pathway for the enantioselective total synthesis of (-)-caranine. The key steps, including asymmetric epoxidation and intramolecular reductive Heck cyclization, are robust and have been successfully applied in the synthesis of related Amaryllidaceae alkaloids. These detailed notes should serve as a valuable resource for researchers aiming to synthesize this compound and its derivatives for further biological evaluation. Careful execution of the experimental procedures and rigorous purification of intermediates are essential for achieving the desired outcomes.
Application Notes and Protocols for the Quantitative Analysis of L-Carnitine
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Carnitine is a quaternary ammonium compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy production.[1] Its quantification in various matrices, including pharmaceuticals, dietary supplements, and biological fluids, is crucial for quality control, pharmacokinetic studies, and the diagnosis and monitoring of metabolic disorders.[2] This document provides detailed application notes and protocols for the quantification of L-Carnitine using various analytical techniques.
Data Presentation: Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method for L-Carnitine quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[3] The following tables summarize the quantitative performance of different analytical techniques based on published literature.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV | HPLC-Fluorescence |
| Linearity Range | 70 - 1120 µg/mL[2][4] | 5 - 160 µmol/L[5] |
| Limit of Detection (LOD) | 21 µg/mL[6] | Not Specified |
| Limit of Quantification (LOQ) | 64 µg/mL[6] | 5 nmol/mL[5] |
| Accuracy/Recovery (%) | 99.78%[6] | 99.48%[5] |
| Precision (%RSD) | < 2.0%[7] | ≤ 5.83%[5] |
| Sample Matrix | Tablets[4][7], Pharmaceuticals[6] | Supplements, Biological Matrices[5] |
Table 2: Mass Spectrometry (MS) and Other Methods
| Parameter | LC-MS/MS | Enzymatic Assay |
| Linearity Range | 1 - 1000 ng/mL[3] | Colorimetric: 12 – 1000 µM[8] |
| Fluorimetric: 1 – 100 µM[8] | ||
| Limit of Detection (LOD) | ~3:1 S/N ratio[9] | Not Specified |
| Limit of Quantification (LOQ) | 1 ng/mL[10] | Colorimetric: 12 µM[8] |
| Fluorimetric: 1 µM[8] | ||
| Accuracy/Recovery (%) | 93.18 - 95.64%[9] | Not Specified |
| Precision (%RSD) | < 9.84%[3] | Not Specified |
| Sample Matrix | Human Plasma[3], Infant Formula[9] | Serum, Plasma, Tissues, Cells[8] |
Experimental Protocols
Reversed-Phase HPLC with UV Detection (for Pharmaceutical Formulations)
This method is suitable for the quantification of L-Carnitine in pharmaceutical dosage forms like tablets.[4][7]
a. Materials and Reagents:
-
L-Carnitine reference standard
-
Methanol (HPLC Grade)[4]
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Sodium 1-heptanesulfonate (as ion-pair reagent)[7]
-
Ultrapure water
b. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[4]
-
Data acquisition and processing software
c. Chromatographic Conditions:
-
Mobile Phase: 0.05 M phosphate buffer (pH 3.2): Methanol (95:5 v/v)[2][4]
-
Column Temperature: 50°C[7]
-
Injection Volume: 20 µL
d. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve L-Carnitine reference standard in water to obtain a concentration of 700 µg/mL.[4]
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 70-1120 µg/mL.[4]
-
Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of L-Carnitine, dissolve it in water, sonicate for 5 minutes, and filter through a 0.45 µm membrane filter.[4]
e. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions to determine the concentration of L-Carnitine.
References
- 1. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method | SAR Publication [sarpublication.com]
- 3. benchchem.com [benchchem.com]
- 4. sarpublication.com [sarpublication.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
Application Note: Quantitative Analysis of Caranine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Caranine, an Amaryllidaceae alkaloid. While specific literature on the HPLC analysis of this compound is limited, this method has been developed based on established and validated protocols for structurally similar alkaloids, such as lycorine and galanthamine, which are also found in the Amaryllidaceae family. The described reversed-phase HPLC (RP-HPLC) method is designed to be suitable for the quantification of this compound in plant extracts and other relevant matrices for researchers, scientists, and professionals in drug development.
Introduction
This compound is an indolizidine alkaloid found in various species of the Amaryllidaceae plant family. Like other Amaryllidaceae alkaloids, this compound is of interest to the pharmaceutical and scientific communities for its potential biological activities. Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection, including sample preparation, chromatographic conditions, and method validation parameters based on analogous compounds.
Experimental Protocols
Sample Preparation (from Plant Material)
A reliable extraction method is crucial for the accurate quantification of this compound from plant matrices. The following is a general procedure that can be adapted based on the specific plant material.
-
Drying and Grinding: Dry the plant material (e.g., bulbs, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material.
-
Perform an acid-base extraction. Initially, moisten the sample with a small amount of dilute ammonium hydroxide and then extract with an organic solvent such as chloroform or a chloroform-methanol mixture through sonication or maceration.
-
The organic extract is then partitioned with a dilute acid (e.g., 2% sulfuric acid).
-
The aqueous acidic layer, now containing the protonated alkaloids, is collected, made basic with ammonium hydroxide, and then re-extracted with an organic solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the final organic extract to dryness under reduced pressure. Reconstitute the dried residue in a known volume of the mobile phase or a suitable solvent (e.g., methanol).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.
HPLC Instrumentation and Conditions
The following HPLC parameters are proposed for the analysis of this compound, based on methods for similar Amaryllidaceae alkaloids.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and DAD or UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-50% B (linear gradient)25-30 min: 50% B30-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 280 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables provide representative quantitative data expected from the HPLC analysis of Amaryllidaceae alkaloids, which can be used as a benchmark for the analysis of this compound.
Table 2: Representative Chromatographic Data for Amaryllidaceae Alkaloids
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Galanthamine | 8.5 | 1.1 | > 5000 |
| This compound (Predicted) | ~12-15 | < 1.5 | > 5000 |
| Lycorine | 18.2 | 1.2 | > 5000 |
Table 3: Representative Method Validation Parameters for Amaryllidaceae Alkaloid Analysis
| Parameter | Galanthamine | Lycorine |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.1 | 0.15 |
| LOQ (µg/mL) | 0.3 | 0.5 |
| Recovery (%) | 98 - 102 | 97 - 103 |
| Precision (RSD %) | < 2.0 | < 2.0 |
Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship for the proposed this compound HPLC method.
Conclusion
The proposed RP-HPLC method provides a robust framework for the quantitative analysis of this compound. By leveraging established protocols for similar Amaryllidaceae alkaloids, this method is expected to offer good selectivity, precision, and accuracy. Researchers are encouraged to perform method validation with a pure standard of this compound to confirm its suitability for their specific application. This application note serves as a valuable starting point for the development and implementation of a reliable analytical method for this promising natural compound.
Application Notes & Protocols for the GC-MS Analysis of Amaryllidaceae Alkaloids
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized analytical technique for the separation, identification, and quantification of Amaryllidaceae alkaloids in plant extracts.[1][2][3] These alkaloids, known for their significant pharmacological activities, including the well-known Alzheimer's disease drug galanthamine, are a key chemotaxonomic feature of the Amaryllidoideae subfamily.[1][4] This document provides detailed protocols for sample preparation and GC-MS analysis, along with quantitative data representation and visual workflows to guide researchers, scientists, and drug development professionals. While many Amaryllidaceae alkaloids can be analyzed without derivatization, for some semi-volatile and polar compounds, derivatization may be necessary.[4][5][6]
Experimental Protocols
A generalized workflow for the GC-MS analysis of Amaryllidaceae alkaloids involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Acid-Base Extraction
This protocol is a common method for extracting alkaloids from plant material.[3]
Materials:
-
Dried and powdered plant material (e.g., bulbs, leaves)
-
Methanol
-
3% Sulfuric acid
-
Diethyl ether
-
Ammonia solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Extraction: Macerate the powdered plant material in methanol. Filter the extract and evaporate the solvent under vacuum using a rotary evaporator.[7]
-
Acidification: Dissolve the residue in 3% sulfuric acid.[7]
-
Defatting: Remove non-polar compounds by partitioning with diethyl ether. Discard the ether layer.[7]
-
Basification: Add ammonia solution to the aqueous layer to reach a pH of 9-10. This converts the alkaloid salts to their free base form.
-
Alkaloid Extraction: Extract the alkaloids from the basified aqueous layer using ethyl acetate. Repeat the extraction multiple times for optimal recovery.[7]
-
Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude alkaloid extract.
-
Sample Reconstitution: Dissolve the final residue in a suitable volatile organic solvent like methanol or dichloromethane for GC-MS analysis.[6][7] The recommended concentration for injection is approximately 10 µg/mL.[6]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of Amaryllidaceae alkaloids.[7][8]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890+ GC with a 5975 mass selective detector).[7]
Gas Chromatography (GC) Conditions:
-
Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injector Temperature: 280 °C.[3]
-
Oven Temperature Program:
-
Injection Volume: 1 µL (splitless).[6]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Mass Range: m/z 40–600.[7]
-
Solvent Delay: Set appropriately to avoid solvent front detection.
Data Presentation: Quantitative Summary
The identification of alkaloids is achieved by comparing their mass spectra and retention indices with reference libraries and databases.[8] The following table summarizes representative Amaryllidaceae alkaloids identified by GC-MS in various studies. The quantitative data is often presented as the relative percentage of the total ion current (%TIC), which provides a semi-quantitative comparison of the alkaloid profile.
| Alkaloid Type | Compound Name | Plant Source (Example) | Relative Abundance (%TIC) | Key Mass Fragments (m/z) |
| Galanthamine-type | Galanthamine | Galanthus fosteri | Varies | 287, 272, 214 |
| Lycoramine | Ismene amancaes | High | 273, 214, 202 | |
| Lycorine-type | Lycorine | Galanthus woronowii | Varies | 287, 228, 210 |
| Galanthine | Galanthus fosteri | Varies | 317, 241, 240 | |
| Haemanthamine-type | Haemanthamine | Narcissus jonquilla | High | 301, 270, 242 |
| Tazettine-type | Tazettine | Galanthus woronowii | Varies | 331, 270, 242 |
| Homolycorine-type | Homolycorine | Hippeastrum species | Varies | 315, 241, 240 |
Note: Relative abundance and mass fragments can vary depending on the plant species, extraction method, and specific GC-MS instrumentation and conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of Amaryllidaceae alkaloids, from sample collection to data analysis.
Caption: Workflow for GC-MS analysis of Amaryllidaceae alkaloids.
Logical Relationship of Alkaloid Analysis
This diagram outlines the logical steps involved in identifying and characterizing Amaryllidaceae alkaloids from a plant extract.
Caption: Logical steps for Amaryllidaceae alkaloid identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography-mass spectrometry of some homolycorine-type Amaryllidaceae alkaloids. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uoguelph.ca [uoguelph.ca]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Alkaloid Composition and Biological Activities of the Amaryllidaceae Species Ismene amancaes (Ker Gawl.) Herb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Caranine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Caranine, an indolizidine alkaloid found in plants of the Amaryllidaceae family. This document outlines the protocols for acquiring and interpreting 1D and 2D NMR spectra for the structural elucidation and characterization of this natural product.
Introduction to this compound and its Significance
This compound (C₁₆H₁₇NO₃) is a member of the Amaryllidaceae alkaloid family, a class of natural products known for their diverse and potent biological activities.[1][2] These activities include antitumor, antiviral, antibacterial, antifungal, antimalarial, and analgesic properties.[3] Specifically, alkaloids from the Amaryllidaceae family have shown promise for their cytotoxic and acetylcholinesterase (AChE) inhibitory activities.[3] The structural determination of this compound is a critical step in understanding its bioactivity and for the development of potential therapeutic agents. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex molecules.
NMR Data of this compound and a Key Derivative
Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for 1-O-acetylthis compound [4]
| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm) | HMBC Correlations (H to C) |
| 1 | 5.40, t (5.0) | 71.2 | C-2, C-11b |
| 2 | 6.09, dd (10.0, 5.0) | 129.8 | C-1, C-3, C-4, C-11c |
| 3 | 5.89, d (10.0) | 128.5 | C-2, C-4a, C-11b |
| 4a | 2.95, d (12.0) | 48.9 | C-3, C-4, C-11b, C-11c |
| 4β | 2.21, dd (12.0, 5.0) | 30.2 | C-3, C-4a, C-5, C-11c |
| 6α | 4.15, d (15.0) | 53.5 | C-4a, C-5, C-7a |
| 6β | 3.51, d (15.0) | 53.5 | C-4a, C-5, C-7a |
| 7 | 6.65, s | 106.8 | C-7a, C-11a |
| 9 | 6.53, s | 100.9 | C-7a, C-10, C-11 |
| 10 | - | 146.8 | - |
| 11 | - | 146.5 | - |
| 11a | - | 127.8 | - |
| 11b | 3.35, m | 61.9 | C-1, C-2, C-4a, C-11c |
| 11c | 2.55, m | 42.1 | C-4, C-4a, C-11b |
| OCH₂O | 5.88, d (1.0); 5.86, d (1.0) | 101.0 | C-10, C-11 |
| OAc | 1.93, s | 21.1, 171.0 | - |
Note: The data presented is for 1-O-acetylthis compound. The chemical shifts for this compound will be similar, with the most significant difference expected for the signals around the C-1 position due to the absence of the acetyl group.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) for unambiguous spectral interpretation. Purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for the analysis of Amaryllidaceae alkaloids and was used to acquire the data for 1-O-acetylthis compound.[4] Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may also be used depending on the solubility of the sample.
-
Sample Concentration: Dissolve 1-5 mg of purified this compound in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
1D NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
-
2D NMR Data Acquisition for Structural Elucidation
For the complete and unambiguous assignment of all proton and carbon signals, a series of 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity of different structural fragments and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.
Data Interpretation and Structural Elucidation Workflow
The structural elucidation of this compound from its NMR data follows a systematic workflow.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Biological Activity and Potential Signaling Pathways
Amaryllidaceae alkaloids, including compounds structurally related to this compound, exhibit a wide range of biological activities.[3] While specific studies on this compound's mechanism of action are limited, the known activities of this class of compounds suggest potential areas of investigation.
Known Biological Activities of Amaryllidaceae Alkaloids
-
Anticancer Activity: Many Amaryllidaceae alkaloids have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[5][6] For example, some alkaloids from this family have been shown to induce apoptosis in cancer cells.[5]
-
Antiprotozoal Activity: Crude extracts of Amaryllis belladonna, which contains this compound derivatives, have shown good antiprotozoal activity.[4]
-
Acetylcholinesterase (AChE) Inhibition: This is a well-documented activity for several Amaryllidaceae alkaloids, with galantamine being a clinically used drug for Alzheimer's disease.[2]
Potential Signaling Pathways
The diverse biological effects of Amaryllidaceae alkaloids suggest their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, research on related alkaloids points to the following as potential targets for investigation:
-
Cell Cycle Regulation: Some Amaryllidaceae alkaloids can modulate the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[5]
-
Inflammatory Pathways: Alkaloids from this family have been shown to affect key inflammatory signaling pathways such as NF-κB, JAK-STAT, MAPK, and PI3K/Akt.[7]
-
Apoptosis Pathways: The induction of apoptosis by these alkaloids can occur through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[8]
The following diagram illustrates a generalized view of potential signaling pathways that could be influenced by Amaryllidaceae alkaloids like this compound.
Caption: Potential signaling pathways modulated by Amaryllidaceae alkaloids like this compound.
Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential. The NMR methodologies and data presented in these application notes provide a solid foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Alkaloid Constituents of the Amaryllidaceae Plant Amaryllis belladonna L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle modulatory effects of Amaryllidaceae alkaloids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Caranine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caranine is an indolizidine alkaloid identified in plant species belonging to the Amaryllidaceae family. Alkaloids from this family are known for a wide array of biological activities, including acetylcholinesterase inhibition, and cytotoxic, antiplasmodial, antiviral, and anticancer effects.[1][2][3] These application notes provide detailed protocols for a selection of in vitro assays to evaluate the biological activity of this compound. Due to the limited availability of specific quantitative data for this compound, representative data from structurally related Amaryllidaceae alkaloids are presented. This document is intended to guide researchers in establishing robust in vitro screening platforms for the assessment of this compound and other related natural products.
Data Presentation: Biological Activities of Amaryllidaceae Alkaloids
The following tables summarize the in vitro biological activities of various Amaryllidaceae alkaloids, providing a reference for the expected potency of compounds from this class.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Amaryllidaceae Alkaloids
| Alkaloid | IC50 (µM) | Source Organism/Cell Line | Reference |
| Narciabduliine | 3.29 ± 0.73 | Human AChE | [4] |
| 1-O-acetyllycorine | 0.96 ± 0.04 | - | [5] |
| Lycorine | 213 ± 1 | - | [5] |
| Crinine | 461 ± 14 | - | [5] |
| Galanthamine | 3.2 | Galanthus ikariae | [6] |
Table 2: Cytotoxic Activity of Amaryllidaceae Alkaloids
| Alkaloid | CC50 (µM) | Cell Line | Reference |
| Norcraugsodine | 27.0 | THP-1 (Human monocytic leukemia) | [1] |
| Norbelladine | 72.6 | Huh7 (Human hepatocarcinoma) | [1] |
| Lycorine | 1.2 | Vero-E6 | [7] |
| Pancratistatin | 0.13 | Vero-E6 | [7] |
Table 3: Antiplasmodial Activity of Amaryllidaceae Alkaloids against Plasmodium falciparum
| Alkaloid/Extract | IC50 (µg/mL) | P. falciparum Strain | Reference |
| Haemanthidine | 0.35 | K1 | [8] |
| Augustine | 0.14 (ED50) | D-6 | [8] |
| Lycorine | 0.029 | FCR-3 | [9] |
| Clinanthus incarnatus alkaloid extract | 0.375 | FCR-3 | [10] |
| Clinanthus ruber alkaloid extract | 0.241 | FCR-3 | [10] |
Table 4: Antiviral Activity of Amaryllidaceae Alkaloids
| Alkaloid | EC50 (µM) | Virus | Cell Line | Reference |
| 3′,4′-O-dimethylnorbelladine | 24.1 | Dengue Virus (DENV) | Huh7 | [1] |
| 4′-O-methylnorbelladine | >4.9 (SI) | Dengue Virus (DENV) | Huh7 | [1] |
| Cherylline | 8.8 | Dengue Virus (DENV) | Huh7 | [11] |
| Cherylline | 20.3 | Zika Virus (ZIKV) | Huh7 | [11] |
| Lycorine | 0.31 | SARS-CoV | VeroE6 & Huh7 | [12] |
Table 5: Anticancer Activity of Amaryllidaceae Alkaloids
| Alkaloid | IC50 (µM) | Cancer Cell Line | Reference |
| Pancracine | 2.20 - 5.15 | Various | [13] |
| Lycorine | 9.4 - 11.6 | Astrocytoma & Glioma | [14] |
| Haemanthamine | 2.4 | DLD-1 (Colon adenocarcinoma) | [15] |
| Montanine | 1.9 ± 0.4 | A549 (Lung carcinoma) | [13] |
| Narciclasine | Nanomolar range | Various | [16] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the activity of acetylcholinesterase by quantifying the hydrolysis of acetylthiocholine.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
This compound (test compound)
-
Galanthamine (reference inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized (e.g., 0.1 U/mL).
-
Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare serial dilutions of this compound and Galanthamine in the appropriate solvent (e.g., DMSO), and then dilute with buffer.
-
-
Assay in 96-Well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Add 20 µL of the test compound (this compound) or reference inhibitor (Galanthamine) at various concentrations to the respective wells. For the control (100% activity), add 20 µL of the solvent vehicle.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
To initiate the reaction, add 10 µL of ATCI solution to each well.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of enzyme activity).
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, A549, or a relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound (test compound)
-
Doxorubicin (reference cytotoxic drug)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in the culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_sample / Absorbance_control) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying the incorporation of SYBR Green I dye into parasitic DNA.
Materials and Reagents:
-
Chloroquine-sensitive or resistant strain of P. falciparum
-
Human red blood cells (RBCs)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
This compound (test compound)
-
Chloroquine or Artemisinin (reference antimalarial drug)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum in human RBCs. Synchronize the parasite culture to the ring stage.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and the reference drug in the complete culture medium in a 96-well plate.
-
-
Assay Setup:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in the complete culture medium.
-
Add the parasite suspension to the drug plate. Include wells with parasitized RBCs without any drug (positive control) and uninfected RBCs (background control).
-
Incubate the plates for 72 hours in the controlled gas environment at 37°C.
-
-
Lysis and Staining:
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of growth inhibition using the following formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition Workflow
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Acetylcholinesterase Signaling Pathway
Caption: Inhibition of acetylcholine hydrolysis by this compound.
Apoptosis Signaling Pathway
Amaryllidaceae alkaloids are known to induce apoptosis in cancer cells.[17][18][19][20] The two main pathways, intrinsic and extrinsic, are depicted below.
References
- 1. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogrev.com [phcogrev.com]
- 7. mdpi.com [mdpi.com]
- 8. The Amaryllidaceae as a source of antiplasmodial crinane alkaloid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiplasmodial Lycorane Alkaloid Principles of the Plant Family Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Amaryllidaceae Alkaloids of Different Structural Types from Narcissus L. cv. Professor Einstein and Their Cytotoxic Activity [mdpi.com]
- 14. Cytotoxic and Antimalarial Amaryllidaceae Alkaloids from the Bulbs of Lycoris radiata - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ejgm.co.uk [ejgm.co.uk]
- 18. Biological Evaluation of Structurally Diverse Amaryllidaceae Alkaloids and their Synthetic Derivatives: Discovery of Novel Leads for Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of L-Carnitine and its Analogs
Disclaimer: The following application notes and protocols are provided for L-carnitine and Acetyl-L-carnitine . No specific information was found for a compound named "Caranine," and it is presumed to be a likely misspelling of carnitine. The methodologies and data presented are based on published research for L-carnitine and its derivatives and should be adapted with appropriate dose-finding and toxicity studies for any new compound.
Introduction
L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), are endogenous compounds crucial for energy metabolism. L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway.[1] ALCAR, in addition to its role in fatty acid metabolism, is involved in the transport of acetyl groups and modulates cholinergic neurotransmission.[2] Due to their roles in cellular energetics and neuroprotection, these compounds are investigated in various animal models for a range of therapeutic applications.
These application notes provide an overview of common animal models, experimental protocols, and potential signaling pathways involved in the in vivo effects of L-carnitine and Acetyl-L-carnitine.
Data Presentation: Quantitative In Vivo Data Summary
The following tables summarize quantitative data from various in vivo studies on L-carnitine and Acetyl-L-carnitine.
Table 1: Animal Models of Neurological Disorders
| Compound | Animal Model | Species | Dosage | Administration Route | Duration | Key Findings |
| L-carnitine | N171-82Q transgenic mouse model of Huntington's disease | Mice | Not Specified | Intraperitoneal | Not Specified | Improved survival by 14.9%, ameliorated motor activity, reduced neuronal loss and intranuclear aggregates.[1][3] |
| L-carnitine | β-amyloid (Aβ)₁₋₄₂-induced rat model of Alzheimer's disease | Rat | 100 mg/kg/day | Intraperitoneal | 28 days | Improved recognition, spatial, and passive avoidance memory; alleviated anxiety-like behavior; modulated oxidative stress and reduced Aβ plaque accumulation and neuronal death.[4] |
| Acetyl-L-carnitine | Chemotherapy-induced peripheral neuropathy (cisplatin, paclitaxel, vincristine) | Rat | Not Specified | Not Specified | Not Specified | Prevented and restored mechanical nociceptive threshold.[5] |
Table 2: Animal Models of Metabolic and Other Disorders
| Compound | Animal Model | Species | Dosage | Administration Route | Duration | Key Findings |
| N-trimethyl-hydrazine-3-propionate (THP) induced carnitine deficiency | Rat | Rat | 20 mg/100g/day | Not Specified | 3 weeks | Decreased total carnitine plasma and tissue levels, impaired palmitate metabolism, and induced mixed steatosis in the liver.[6] |
Experimental Protocols
Evaluation of Neuroprotective Effects in a Rat Model of Alzheimer's Disease
This protocol is based on studies investigating the effects of L-carnitine on β-amyloid-induced cognitive deficits.[4]
1.1. Animals:
-
Male Wistar rats (or other appropriate strain) weighing 200-250g.
-
House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Allow for at least one week of acclimatization before the experiment.
1.2. Materials:
-
L-carnitine
-
β-amyloid₁₋₄₂ peptide
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
1.3. Experimental Procedure:
-
Induction of Alzheimer's Disease Model:
-
Anesthetize the rats.
-
Using a stereotaxic apparatus, perform a unilateral intracerebroventricular injection of aggregated Aβ₁₋₄₂.
-
-
Treatment Groups (n=8-10 per group):
-
Sham Group: Receive surgery without Aβ₁₋₄₂ injection and vehicle treatment.
-
AD Model Group: Receive Aβ₁₋₄₂ injection and vehicle treatment.
-
L-carnitine Treatment Group: Receive Aβ₁₋₄₂ injection and L-carnitine (100 mg/kg/day, i.p.) for 28 consecutive days.[4]
-
-
Behavioral Testing:
-
Perform behavioral tests such as the Morris water maze (for spatial memory), novel object recognition test (for recognition memory), and passive avoidance test (for learning and memory) during the final week of treatment.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue (specifically the hippocampus) and plasma.
-
Measure oxidative stress markers (e.g., total oxidant status and total antioxidant capacity) in plasma and hippocampal homogenates.[4]
-
Perform histological staining (e.g., Congo red and hematoxylin and eosin) on hippocampal sections to assess Aβ plaque deposition and neuronal death.[4]
-
Assessment of Anti-Allodynic Effects in a Model of Chemotherapy-Induced Neuropathy
This protocol is adapted from studies on the effects of Acetyl-L-carnitine on chemotherapy-induced pain.[5]
2.1. Animals:
-
Adult male Sprague-Dawley rats (or other appropriate strain) weighing 150-200g.
-
Acclimatize animals as described in Protocol 1.
2.2. Materials:
-
Acetyl-L-carnitine
-
Chemotherapeutic agent (e.g., cisplatin, paclitaxel, or vincristine)
-
Vehicle for drug administration
-
Von Frey filaments for assessing mechanical allodynia
2.3. Experimental Procedure:
-
Induction of Neuropathy:
-
Administer the chemotherapeutic agent according to established protocols to induce peripheral neuropathy.
-
-
Treatment Groups (n=8-10 per group):
-
Vehicle Control Group: Receive vehicle for both the chemotherapeutic agent and ALCAR.
-
Chemotherapy Group: Receive the chemotherapeutic agent and vehicle for ALCAR.
-
ALCAR "Preventive" Group: Administer ALCAR concurrently with the chemotherapeutic agent.[5]
-
ALCAR "Curative" Group: Begin ALCAR administration after the establishment of neuropathy.[5]
-
-
Assessment of Mechanical Allodynia:
-
Measure the mechanical nociceptive threshold using von Frey filaments at baseline and at regular intervals throughout the study.
-
A significant decrease in the paw withdrawal threshold in the chemotherapy group compared to the control group indicates the development of allodynia.
-
-
Data Analysis:
-
Compare the mechanical withdrawal thresholds between the different treatment groups to determine the preventive and/or curative effects of ALCAR.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vivo studies.
References
- 1. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of acetyl-L-carnitine on extracellular amino acid levels in vivo in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of L-carnitine against beta-amyloid-induced memory impairment and anxiety-like behavior in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy-induced allodinia: neuroprotective effect of acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and characterization of an animal model of carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Caranine Extraction
Welcome to the technical support center for Caranine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically extracted?
This compound is a type of Amaryllidaceae alkaloid, a class of naturally occurring compounds found exclusively in plants of the Amaryllidaceae family.[1] These alkaloids are known for their structural diversity and various biological activities. The extraction of these compounds can be challenging due to their variable concentrations in plant materials.[1]
Q2: What are the general steps involved in the extraction and isolation of this compound?
The general workflow for isolating this compound, like other natural products, involves several key stages: preparation of the raw plant material, extraction of the crude product, purification of the target compound, and finally, characterization.[2] Each stage presents unique challenges that can impact the final yield and purity.
Q3: Which analytical techniques are most suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective and commonly used methods for the quantification of alkaloids like this compound.[3][4] These techniques offer high sensitivity and selectivity, which are crucial for accurately determining the concentration of the target compound in complex biological matrices.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides systematic steps to resolve them.
Issue 1: Low Yield of Crude this compound Extract
A low yield of the initial crude extract is a frequent problem that can often be resolved by optimizing the extraction parameters.
Possible Causes and Solutions:
-
Improper Sample Preparation: The particle size of the plant material significantly affects extraction efficiency. Ensure the material is finely and consistently ground to maximize the surface area available for solvent interaction.[2][5]
-
Suboptimal Solvent Selection: The choice of solvent is critical. It is advisable to test a range of solvents with varying polarities to identify the most effective one for this compound.[2][6] Methanol has been noted as an effective solvent for similar alkaloids.[7]
-
Inefficient Extraction Technique: If traditional methods like maceration or Soxhlet extraction result in low yields, consider employing advanced techniques.[2][8] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance extraction efficiency and reduce the time required.[8] Pressurized Liquid Extraction (PLE) is another powerful technique that has shown to be more efficient than conventional methods for alkaloid extraction.[7][9]
-
Inadequate Solid-to-Liquid Ratio: A high ratio of plant material to solvent can lead to the solvent becoming saturated before complete extraction of the target compound.[8] Experiment with different ratios to find the optimal balance.
-
Insufficient Extraction Cycles: A single extraction cycle may not be sufficient to extract the entire amount of this compound. Performing multiple extraction cycles can significantly increase the yield.[9]
Issue 2: Degradation of this compound During Extraction
This compound, like many natural products, may be sensitive to heat, light, or pH, leading to degradation and reduced yield.[2]
Possible Causes and Solutions:
-
Thermal Instability: Many alkaloids are thermolabile.[2] If you suspect heat-related degradation, consider using extraction methods that operate at lower temperatures. Maceration is a simple technique for heat-sensitive compounds.[2] If using a heat-dependent method, try using a solvent with a lower boiling point.[2]
-
pH Sensitivity: The pH of the extraction solvent can impact the stability and solubility of alkaloids. For instance, alkaline conditions can significantly increase the extraction yield of some alkaloids.[9][10] It is recommended to investigate the effect of pH on this compound stability and adjust the solvent accordingly.
-
Exposure to Light or Air: Protect the extraction setup from direct light and consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent photo-oxidation or degradation.[2]
Issue 3: Difficulty in Purifying this compound from the Crude Extract
The crude extract often contains a complex mixture of compounds, making the isolation of pure this compound a significant challenge.
Possible Causes and Solutions:
-
Presence of Emulsions in Liquid-Liquid Extraction: Emulsions are a common issue, especially when dealing with samples rich in lipids or other surfactant-like molecules.[11] To break emulsions, you can try adding brine to increase the ionic strength of the aqueous phase or gently swirling instead of vigorously shaking the separatory funnel.[11]
-
Poor Separation in Chromatography: If column chromatography is being used for purification, issues like band broadening or overlapping peaks can lead to impure fractions. To address this, ensure the column is not overloaded and that the stationary phase is compatible with your compound.[2] Developing the separation method on a smaller scale using Thin-Layer Chromatography (TLC) first can help in optimizing the mobile phase.[2]
-
Co-extraction of Impurities: The initial extraction may pull out a wide range of compounds along with this compound. Consider a multi-step purification process, which may include techniques like acid-base extraction to selectively isolate the alkaloid fraction before proceeding to chromatography.
Data Presentation
Table 1: Comparison of Extraction Methods for a Related Alkaloid (Carpaine)
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Soxhlet Extraction | Methanol, Acetic Acid, Water | 70 | 17 h | 31 | [9] |
| Microwave-Assisted Extraction (MAE) | Methanol, Acetic Acid, Water | - | - | 42 | [9] |
| Pressurized Liquid Extraction (PLE) | Methanol | 90-100 | - | High | [7][9] |
Table 2: Analytical Methods for Quantification of Related Compounds
| Analytical Method | Sample Matrix | Linearity Range | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Citation |
| LC-MS/MS | Human Plasma | 1–1000 ng/mL | Not Specified | < 9.84% | 91.29%–98.23% | [3] |
| HPLC-UV | Human Plasma | 0.5–16.69 nmol/mL | 0.22 nmol/mL | < 5.18% | < 12.86% deviation | [3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for extracting this compound using UAE, which can enhance extraction efficiency.
Materials:
-
Dried and finely powdered plant material
-
Selected optimal solvent (e.g., methanol)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Methodology:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the material in a suitable flask and add the extraction solvent at an optimized solid-to-liquid ratio (e.g., 1:20 w/v).[2]
-
Place the flask in the ultrasonic bath or immerse the probe into the mixture.
-
Sonicate for a predetermined optimal time (e.g., 30 minutes) at a controlled temperature.
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue for a total of three cycles to maximize yield.[9]
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Quantification of this compound using HPLC
This protocol outlines the steps for quantifying this compound in the crude extract.
Materials:
-
Crude this compound extract
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid)
-
This compound reference standard
-
Syringe filters (0.45 µm)
Methodology:
-
Prepare a stock solution of the this compound reference standard of a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the crude extract in the mobile phase to prepare the sample solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Set up the HPLC method with the appropriate column, mobile phase composition, flow rate, and detector wavelength.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.
Visualizations
References
- 1. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. floraflex.com [floraflex.com]
- 6. What factors affect extraction efficiency? [proseaworld.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Caranine and Related Crinine-Type Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Caranine and other crinine-type Amaryllidaceae alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of crinine-type alkaloids like this compound?
A1: The synthesis of crinine-type alkaloids is a complex undertaking characterized by several key challenges. A major hurdle is the construction of the sterically congested tetracyclic core, which often involves the creation of a key quaternary carbon center.[1][2] Achieving high levels of stereocontrol throughout the multi-step synthesis is another significant difficulty. Furthermore, reactions such as intramolecular cyclizations can sometimes lead to low yields or the formation of undesired side products, necessitating careful optimization of reaction conditions.[3]
Q2: What are the most common synthetic strategies for assembling the crinine alkaloid core?
A2: Several powerful strategies have been developed to construct the crinine skeleton. A bio-inspired approach involves an intramolecular oxidative phenol coupling to form a key cyclohexadienone intermediate.[4][5] Another prevalent method is the use of a Pictet-Spengler reaction to form the tetracyclic framework.[3][6][7] More recent methodologies have showcased the utility of palladium-catalyzed intramolecular dearomative cyclization and iridium-catalyzed asymmetric hydrogenation to achieve high enantioselectivity.[1][8][9][10] Radical cyclization reactions have also been effectively employed to assemble the core ring system.[11]
Q3: How can I improve the yield and diastereoselectivity of the key cyclization steps?
A3: Improving yield and stereoselectivity often requires a systematic approach to reaction optimization. For palladium-catalyzed cyclizations, the choice of the chiral ligand is crucial for enantioselectivity.[1] In Pictet-Spengler reactions, the selection of the acid catalyst and solvent system can significantly impact the outcome.[3][6] For reactions involving the formation of multiple stereocenters, it's essential to carefully control reaction temperature and addition rates of reagents. Screening different catalysts, solvents, and temperature profiles is often necessary to identify the optimal conditions for a specific substrate.
Q4: What are the best practices for the purification of crinine-type alkaloids?
A4: The purification of crinine-type alkaloids, which are basic in nature, typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with a C18 column, is a very effective method.[12][13] The use of an acidic modifier in the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, helps to protonate the alkaloid, leading to improved peak shape and resolution.[13] For larger scale purifications, column chromatography on silica gel or alumina is commonly employed.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Intramolecular Dearomative Cyclization
Q: I am attempting a palladium-catalyzed intramolecular dearomative cyclization to form the dihydrophenanthridinone core, but my yields are consistently low. What are the potential causes and solutions?
A: Low yields in this key reaction can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst and Ligand Integrity: Ensure the palladium catalyst and the chiral phosphine ligand (e.g., AntPhos) are of high purity and have not degraded.[1] Store them under an inert atmosphere and handle them using appropriate glovebox or Schlenk techniques.
-
Solvent and Reagent Purity: The reaction can be sensitive to impurities in the solvent and other reagents. Use freshly distilled, anhydrous solvents and ensure all other reagents are of the highest possible purity.
-
Base Selection: The choice of base is critical. In many successful syntheses of this type, potassium carbonate has been used effectively.[8] If you are using a different base, consider screening other options.
-
Reaction Temperature: The reaction temperature may need to be optimized. If the reaction is sluggish, a modest increase in temperature might be beneficial. Conversely, if side product formation is an issue, lowering the temperature could improve selectivity.
-
Protecting Group Strategy: The protecting group on the nitrogen atom can influence the reaction's efficiency. The N-phosphoramide protecting group has been shown to be effective in promoting the desired chemoselectivity.[1]
Issue 2: Poor Diastereoselectivity in Iridium-Catalyzed Asymmetric Hydrogenation
Q: I am using an iridium-catalyzed asymmetric hydrogenation of a racemic enone to set a key stereocenter, but I am observing poor diastereoselectivity. How can I improve this?
A: Achieving high diastereoselectivity in this reaction is dependent on several factors that influence the stereochemical outcome of the hydrogenation.
-
Catalyst Loading and Purity: Ensure the iridium catalyst, particularly with chiral ligands like SpiroPAP, is accurately weighed and of high purity.[9][10] Even small variations in catalyst loading can impact selectivity.
-
Solvent System: The solvent system can have a profound effect on the diastereomeric ratio. A mixture of solvents, such as ethanol and dichloromethane (EtOH/DCM), has been shown to be effective.[9] Experiment with different solvent ratios to fine-tune the selectivity.
-
Base Additive: The presence and nature of a base can significantly influence the reaction. Potassium tert-butoxide (KOtBu) is a commonly used base in these transformations.[9] The stoichiometry of the base relative to the substrate should be carefully controlled.
-
Hydrogen Pressure: While many hydrogenations can be run at atmospheric pressure, for some substrates, increasing the hydrogen pressure might improve both the reaction rate and selectivity.
-
Substrate Purity: Impurities in the enone starting material can sometimes interfere with the catalyst, leading to reduced selectivity. Ensure your substrate is of high purity before subjecting it to the hydrogenation reaction.
Data Presentation
Table 1: Optimization of Iridium-Catalyzed Asymmetric Hydrogenation of a Racemic Oxocrinine Derivative [9]
| Entry | Catalyst (mol%) | Solvent | Base | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (cis/trans, %) |
| 1 | (R)-Ir-SpiroPAP (0.1) | EtOH | KOtBu | 0.8 | 91 | 11:88 | 97 / 93 |
| 2 | (R)-Ir-SpiroPAP (0.1) | DCM | KOtBu | 1.5 | 93 | 45:55 | 97 / 87 |
| 3 | (R)-Ir-SpiroPAP (0.1) | Toluene | KOtBu | 2 | 90 | 20:80 | 96 / 92 |
| 4 | (R)-Ir-SpiroPAP (0.1) | EtOH/DCM (5:2) | KOtBu | 1 | 94 | 48:52 | 97 / 93 |
| 5 | (R)-Ir-SpiroPAP (0.1) | EtOH | KOH | 1 | 92 | 15:85 | 95 / 91 |
Table 2: Selected Examples of Palladium-Catalyzed Enantioselective Dearomative Cyclization [1][8]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| N-Phosphoramide protected aniline derivative | [Pd(cinnamyl)Cl]₂ / (S)-AntPhos | K₂CO₃ | Toluene | 100 | 12 | 95 | 96 |
| N-Boc protected aniline derivative | [Pd₂(dba)₃] / (R)-BINAP | Cs₂CO₃ | Dioxane | 80 | 24 | 78 | 92 |
| N-Ts protected aniline derivative | Pd(OAc)₂ / (S)-Phos | K₃PO₄ | THF | 60 | 18 | 85 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Cyclization
This protocol provides a general framework for the Pictet-Spengler reaction to form the tetracyclic core of a crinine-type alkaloid.[3][6][14]
-
Reactant Preparation: In a round-bottom flask, dissolve the C3a-arylated perhydroindole precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or methanol).
-
Aldehyde Addition: To this solution, add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O, 1.5 eq).
-
Acid Catalysis: Slowly add the acid catalyst (e.g., concentrated HCl or trifluoroacetic acid, 1.0-2.0 eq) to the reaction mixture while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: General Procedure for HPLC Purification of Crinine Alkaloids
This protocol outlines a general method for the analytical or semi-preparative purification of crinine alkaloids by RP-HPLC.[12][13]
-
Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase is a gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Elution: Start with a higher percentage of solvent A and gradually increase the percentage of solvent B over the course of the run to elute compounds of increasing polarity. A typical gradient might be from 10% B to 90% B over 30 minutes.
-
Detection: Monitor the elution of compounds using a UV detector, typically at wavelengths between 220-300 nm, where the aromatic chromophores of the alkaloids absorb.
-
Fraction Collection: For preparative HPLC, collect the fractions corresponding to the desired peak.
-
Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure. If TFA was used, it may need to be removed by co-evaporation with a neutral solvent or by passing the sample through a suitable ion-exchange resin.
Visualizations
Caption: Synthetic workflow for (+)-Caranine synthesis.
Caption: Troubleshooting logic for low yield reactions.
References
- 1. Efficient syntheses of (−)-crinine and (−)-aspidospermidine, and the formal synthesis of (−)-minfiensine by enantioselective intramolecular dearomative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly [mdpi.com]
- 4. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of the alkaloid lycorine and simultaneous analysis of ascorbic acid and lycorine by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Caranine for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing Caranine in experimental settings. Given the limited specific data available for this compound, the following guidelines are based on best practices for closely related crinine-type alkaloids and general knowledge of natural product handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a crinine-type alkaloid belonging to the Amaryllidaceae family of natural compounds. Alkaloids in this class are known for a wide range of biological activities.[1][2] Due to its complex structure, it may be susceptible to degradation under certain conditions.
Q2: How should I store this compound powder for long-term stability?
A2: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light, at -20°C. For many natural products, storage in a desiccator at low temperatures can also prevent degradation from moisture.
Q3: What is the best solvent to dissolve this compound for in vitro experiments?
Q4: My this compound solution appears to be losing activity over time. What could be the cause?
A4: Loss of activity can be due to several factors, including degradation of the compound. This can be caused by exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[5] It is also possible that the compound is unstable in the aqueous medium of your experiment. Preparing fresh dilutions from a frozen DMSO stock for each experiment is recommended.
Q5: Are there any known signaling pathways affected by crinine-type alkaloids?
A5: Crinine-type alkaloids have been reported to exhibit a range of biological activities, including antiproliferative and apoptosis-inducing properties.[6] While the specific pathways for this compound are not elucidated, related compounds have been shown to interact with key cellular processes. A hypothetical signaling pathway is illustrated below.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
-
Potential Cause: this compound, like many alkaloids, may have low aqueous solubility.
-
Recommended Solutions:
-
Prepare a high-concentration stock solution in an organic solvent such as DMSO.
-
For the final working solution, dilute the DMSO stock in your aqueous buffer. Ensure vigorous mixing.
-
If precipitation occurs, consider using a surfactant or a co-solvent, but be mindful of their potential effects on your experimental system.
-
Issue 2: Inconsistent Results Between Experiments
-
Potential Cause: This could be due to the degradation of this compound in your stock solution or working dilutions.
-
Recommended Solutions:
-
Aliquot your high-concentration DMSO stock solution to minimize freeze-thaw cycles.
-
Always prepare fresh working dilutions from the stock solution immediately before each experiment.
-
Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.
-
Perform a stability test of this compound in your experimental medium over the time course of your assay.
-
Issue 3: High Background or Off-Target Effects in Cellular Assays
-
Potential Cause: The solvent (e.g., DMSO) concentration may be too high in the final assay, or the this compound concentration might be in a cytotoxic range.
-
Recommended Solutions:
-
Ensure the final DMSO concentration is at a level that does not affect cell viability (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to confirm.
-
Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line and assay.
-
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molar Mass | 271.316 g·mol⁻¹ |
| Compound Type | Crinine-type Alkaloid |
| Source | Amaryllidaceae family plants |
Note: This data is based on publicly available chemical information. Experimental data on solubility and stability is limited.
Experimental Protocols
General Protocol for Preparing this compound for In Vitro Cell Culture Experiments
-
Preparation of Stock Solution (10 mM in DMSO):
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Ensure the powder is completely dissolved by gentle vortexing.
-
Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and non-toxic to the cells.
-
-
Cell Treatment:
-
Add the prepared working solutions of this compound to your cell cultures.
-
Incubate for the desired experimental duration.
-
Mandatory Visualizations
Caption: General workflow for preparing and using this compound in experiments.
Caption: Hypothetical signaling pathway for a crinine-type alkaloid.
References
- 1. Crinine - Wikipedia [en.wikipedia.org]
- 2. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for Caranine Separation
Welcome to the technical support center for the HPLC analysis of Caranine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound separation?
A1: A good starting point for this compound analysis, based on methods for structurally similar Amaryllidaceae alkaloids, is a reversed-phase HPLC method.[1][2][3] A typical setup would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer, such as ammonium acetate.[1][2][3][4]
Q2: Which column is recommended for this compound separation?
A2: A reversed-phase C18 column is the most common choice for separating Amaryllidaceae alkaloids and is a suitable starting point for this compound.[1][2][5] Columns with a particle size of 5 µm are frequently used, though smaller particle sizes (e.g., 3 µm) can be employed for faster analyses in UPLC systems.
Q3: What mobile phase composition is typically used?
A3: A common mobile phase involves a mixture of acetonitrile (ACN) as the organic solvent and an aqueous buffer.[1][4][5] Ammonium acetate buffer is frequently used, and adjusting the pH can be crucial for optimizing the separation of these alkaloids.[1][4] For Mass Spectrometry (MS) detection, volatile buffers like formic acid or ammonium formate are preferred.[4]
Q4: Is gradient or isocratic elution better for this compound analysis?
A4: For samples containing multiple alkaloids or complex matrices, a gradient elution is generally preferred to achieve good resolution for all components.[1][5] A gradient allows for the separation of compounds with a wider range of polarities. If the sample is relatively clean and contains only this compound, an isocratic method might be sufficient and can be simpler to run.
Q5: What is a suitable detection wavelength for this compound?
A5: While a specific UV maximum for this compound is not detailed in the provided results, a photodiode array (PDA) detector can be used to determine the optimal wavelength. For related Amaryllidaceae alkaloids, detection is often performed in the UV range, for instance, at 232 nm.[4] It is recommended to run a UV scan of a this compound standard to determine its maximum absorbance wavelength for optimal sensitivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. | - Lower the pH of the mobile phase to suppress silanol activity.[6] - Use a column with end-capping or a base-deactivated stationary phase. - Add a competing base to the mobile phase in small concentrations. |
| - Column overload. | - Reduce the injection volume or the concentration of the sample.[7] | |
| - Mismatch between sample solvent and mobile phase. | - Dissolve the sample in the initial mobile phase if possible.[8] | |
| Poor Resolution | - Inadequate mobile phase composition. | - Optimize the gradient profile (slope and duration).[1] - Adjust the pH of the aqueous phase.[1] - Try a different organic solvent (e.g., methanol instead of acetonitrile). |
| - Column efficiency has degraded. | - Replace the column or the guard column.[7] - Flush the column with a strong solvent.[6] | |
| Retention Time Drift | - Inconsistent mobile phase preparation. | - Prepare fresh mobile phase daily and ensure accurate composition.[7] |
| - Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature.[7][8] | |
| - Column not properly equilibrated. | - Increase the column equilibration time between runs.[7] | |
| No Peaks or Low Sensitivity | - Detector issue (e.g., lamp failure). | - Check the detector lamp status and replace if necessary.[7][9] |
| - Leak in the system. | - Check for leaks at all fittings, especially between the column and the detector.[7][8] | |
| - Incorrect injection. | - Ensure the autosampler is functioning correctly and the correct volume is being injected. | |
| - Sample degradation. | - Check the stability of this compound in the prepared sample solution.[10] | |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit). | - Replace the guard column.[6] - Back-flush the column. - Filter all samples and mobile phases before use. |
| - Precipitated buffer in the system. | - Flush the system with water to dissolve any precipitated salts.[8] |
Experimental Protocols
Below are representative experimental protocols for the HPLC analysis of this compound, derived from methods used for similar Amaryllidaceae alkaloids.
Table 1: Representative HPLC Parameters for this compound Separation
| Parameter | Condition 1 (General Purpose) | Condition 2 (MS-Compatible) |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | Reversed-Phase C18, 100 x 2.1 mm, 3 µm |
| Mobile Phase A | 1% (w/v) Ammonium Acetate, pH 6.6 (adjusted with acetic acid)[1][3] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10% B to 90% B over 18 minutes[1] | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.5 mL/min[1] | 0.3 mL/min |
| Column Temperature | 40 °C[5] | 35 °C |
| Injection Volume | 10 µL | 5 µL |
| Detector | PDA/UV at optimal wavelength (e.g., 232 nm)[4] | Mass Spectrometer (ESI+) |
Visualizations
HPLC Troubleshooting Workflow
A decision tree for troubleshooting common HPLC issues.
General HPLC Method Development Workflow
A workflow for developing a robust HPLC method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. youtube.com [youtube.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Caranine Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with Caranine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it have solubility issues?
This compound is an indolizidine alkaloid found in members of the Amaryllidaceae family.[1][2] Its complex, multi-ring structure and relatively nonpolar regions can contribute to poor solubility in aqueous solutions, a common challenge for many organic compounds in drug development.[3]
Q2: I'm observing a precipitate or cloudy solution after adding this compound to my aqueous buffer. What does this indicate?
The formation of a precipitate or a cloudy, turbid solution are common signs that this compound has exceeded its solubility limit in your experimental medium.[4] This can lead to inconsistent and unreliable experimental results due to an inaccurate effective concentration of the compound.[4]
Q3: What are the initial steps I should take to address this compound solubility problems?
Start with simple and common techniques. The first approach is often to use a small percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO).[4] It is also crucial to empirically determine the solubility of this compound in your specific experimental buffer to establish a baseline.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when preparing a stock solution.
-
Troubleshooting Steps:
-
Select an appropriate solvent: For initial stock solutions, use a water-miscible organic solvent. DMSO is a common choice for in vitro studies.[4]
-
Gentle heating: Gently warming the solution can sometimes help dissolve the compound. However, be cautious of potential degradation at higher temperatures.
-
Sonication: Use a sonicator to aid in the dissolution process through mechanical agitation.
-
pH adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.[4] The effect of pH on this compound solubility would need to be determined experimentally.
-
Issue 2: My this compound stock solution is clear, but a precipitate forms when I add it to my aqueous experimental medium.
-
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the co-solvent concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible while maintaining solubility, as high concentrations can be toxic to cells or interfere with assays.
-
Use of surfactants: Surfactants can increase the solubility of hydrophobic compounds in aqueous solutions.[5]
-
Complexation with cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their aqueous solubility.[6][7]
-
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent to increase the solubility of a nonpolar compound.[4] | Simple, effective for many compounds. | Potential for solvent toxicity or interference with the experiment. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[7][8] | Can be highly effective for ionizable compounds. | May alter the biological activity or stability of the compound; not suitable for all experimental systems. |
| Particle Size Reduction | Increasing the surface area of the solid compound by reducing its particle size (micronization, nanosuspension).[3][8] | Enhances the dissolution rate.[7] | May not significantly increase equilibrium solubility.[7] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix to improve dissolution.[5][6] | Can significantly enhance solubility and bioavailability.[5] | Requires specific formulation development. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin host to form a water-soluble inclusion complex.[6][7] | High potential for solubility enhancement and can improve stability.[6] | May require specific cyclodextrin types and optimization. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a minimal amount of a suitable organic co-solvent (e.g., DMSO) to the this compound powder.
-
Vortexing/Sonication: Vortex the mixture or use a sonicator until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Stock Solution Preparation: Add more co-solvent to reach the desired stock solution concentration.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. Ensure the final concentration of the co-solvent is low (typically <1%) to avoid off-target effects.
Protocol 2: Enhancing this compound Solubility using Beta-Cyclodextrins
-
Molar Ratio Determination: Determine the appropriate molar ratio of this compound to beta-cyclodextrin (a 1:1 ratio is a common starting point).
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of the beta-cyclodextrin.
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Allow the mixture to stir for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution to remove any undissolved this compound. The filtrate will contain the solubilized this compound-cyclodextrin complex.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Cyclodextrin inclusion complex formation.
References
- 1. This compound | 477-12-3 [chemicalbook.com]
- 2. (1R,12bS,12cS)-2,4,5,7,12b,12c-Hexahydro-1H-(1,3)dioxolo(4,5-j)pyrrolo(3,2,1-de)phenanthridin-1-ol | C16H17NO3 | CID 441589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
Technical Support Center: Enhancing NMR Resolution of Caranine and Related Amaryllidaceae Alkaloids
Welcome to the Technical Support Center for NMR analysis of Caranine and other Amaryllidaceae alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during NMR experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak overlapping in the aromatic region of my ¹H NMR spectrum for an Amaryllidaceae alkaloid similar to this compound. What are the initial steps to resolve this?
A1: Peak overlapping in the aromatic region is a common challenge with Amaryllidaceae alkaloids due to the presence of multiple aromatic protons in similar chemical environments. Here are some initial troubleshooting steps:
-
Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your compound. For instance, changing from CDCl₃ to benzene-d₆ or acetone-d₆ can induce differential shifts in the proton signals, potentially resolving the overlap.[1]
-
Adjust Sample Concentration: High sample concentrations can lead to peak broadening and minor shifts due to intermolecular interactions. Diluting the sample may improve resolution.
-
Vary the Temperature: Acquiring spectra at different temperatures can modify the chemical shifts and potentially resolve overlapping signals, especially if conformational changes are a factor.
Q2: My 13C NMR spectrum is missing some expected quaternary carbon signals. What could be the cause and how can I fix it?
A2: The absence of quaternary carbon signals in a ¹³C NMR spectrum is a frequent issue. This is often due to two main factors:
-
Long Relaxation Times (T₁): Quaternary carbons lack directly attached protons, which are the primary mechanism for relaxation. This results in very long T₁ relaxation times. If the delay between pulses (relaxation delay, D1) is too short, these carbons do not have enough time to relax back to their equilibrium state, leading to weak or absent signals.
-
Nuclear Overhauser Effect (NOE): The signal intensity of carbons is often enhanced by the Nuclear Overhauser Effect from attached protons during proton decoupling. Since quaternary carbons have no directly attached protons, they do not benefit from this enhancement and their signals are inherently weaker.
Troubleshooting Steps:
-
Increase the Relaxation Delay (D1): For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time. For routine spectra, increasing D1 to 5-10 seconds or longer can help in observing quaternary carbons.
-
Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ values of all carbons, including quaternary ones, allowing for their detection with shorter delay times.
Q3: I have a very limited amount of my isolated this compound sample. What are the best NMR techniques to maximize the information I can obtain?
A3: When dealing with small sample quantities (microgram range), maximizing sensitivity is crucial. Modern NMR spectrometers with cryogenic probes (CryoProbes) are highly recommended as they can significantly increase the signal-to-noise ratio.[2]
-
Micro-NMR Tubes: Using smaller diameter NMR tubes (e.g., 1.7 mm) can increase the effective concentration of the sample in the detection coil, thereby improving sensitivity.[2]
-
Prioritize ¹H-Detected Experiments: 2D experiments that detect the more sensitive ¹H nucleus, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are preferred over ¹³C-detected experiments.[3]
-
Longer Acquisition Times: For very dilute samples, increasing the number of scans will improve the signal-to-noise ratio.
Troubleshooting Guides
Issue: Poor Resolution and Broad Peaks in ¹H NMR
Symptoms:
-
Multiplets are not well-defined.
-
Peaks are broad and featureless.
-
Difficulty in determining coupling constants.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Magnetic Field Homogeneity (Shimming) | Perform automated shimming. If the lock signal is poor, manual shimming may be necessary.[4] Ensure the sample is positioned correctly in the magnet using a depth gauge. |
| Sample is Not Homogeneous | Ensure the sample is fully dissolved. Undissolved material can degrade spectral quality.[4] Filter the sample directly into the NMR tube through a pipette with a glass wool plug to remove any particulate matter.[4] |
| Sample is Too Concentrated | Dilute the sample. Highly concentrated samples can lead to increased viscosity and peak broadening.[1] |
| Presence of Paramagnetic Impurities | Remove any residual paramagnetic ions from the sample through purification, as they can cause significant line broadening. |
Issue: Ambiguous Assignments in 2D NMR Spectra
Symptoms:
-
Uncertainty in distinguishing between direct and long-range correlations.
-
Overlapping cross-peaks in HSQC or HMBC spectra.
-
Difficulty in assembling the complete molecular structure.
Solutions and Advanced Techniques:
| Technique | Purpose and Protocol |
| ¹H-¹H COSY (Correlation Spectroscopy) | Identifies protons that are spin-spin coupled (typically through 2-3 bonds). Helps to establish connectivity within spin systems. |
| ¹H-¹H TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all protons in a complex spin system even if some signals are overlapped. |
| ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). |
| ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons. |
| 1D and 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) | Identifies protons that are close in space, providing information about the stereochemistry and 3D structure of the molecule. |
Data Presentation: Illustrative NMR Data for Amaryllidaceae Alkaloids
Disclaimer: The following tables provide illustrative ¹H and ¹³C NMR data based on typical chemical shift ranges for Amaryllidaceae alkaloids. This data is for educational and comparative purposes, as specific experimental data for this compound was not available in the searched literature.
Table 1: Illustrative ¹H NMR Data for a this compound-like Amaryllidaceae Alkaloid (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 6.5 - 7.0 | d | 8.0 - 10.0 | 1H |
| H-2 | 5.8 - 6.2 | dd | 8.0 - 10.0, 2.0 - 3.0 | 1H |
| H-3 | 2.5 - 3.5 | m | - | 2H |
| H-4 | 3.0 - 4.0 | m | - | 2H |
| H-6 | 2.8 - 3.8 | m | - | 2H |
| H-7 (Aromatic) | 6.8 - 7.5 | s | - | 1H |
| H-10 (Aromatic) | 6.7 - 7.3 | s | - | 1H |
| OCH₃ | 3.8 - 4.0 | s | - | 3H |
| O-CH₂-O | 5.9 - 6.1 | s | - | 2H |
Table 2: Illustrative ¹³C NMR Data for a this compound-like Amaryllidaceae Alkaloid (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 125 - 135 |
| C-2 | 110 - 120 |
| C-3 | 45 - 55 |
| C-4 | 60 - 70 |
| C-4a | 120 - 130 |
| C-6 | 50 - 60 |
| C-6a | 140 - 150 |
| C-7 | 105 - 115 |
| C-8 | 145 - 155 |
| C-9 | 145 - 155 |
| C-10 | 100 - 110 |
| C-10a | 125 - 135 |
| C-10b | 80 - 90 |
| OCH₃ | 55 - 65 |
| O-CH₂-O | 100 - 105 |
Experimental Protocols
Protocol 1: Standard 1D NMR Data Acquisition (¹H and ¹³C)
Objective: To acquire standard one-dimensional proton and carbon-13 NMR spectra.
Materials:
-
Purified this compound or related alkaloid (1-5 mg for ¹H, 10-20 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆)
-
5 mm high-precision NMR tubes
-
Internal standard (e.g., Tetramethylsilane, TMS) - optional
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a pipette with a glass wool plug into the NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup (400-600 MHz NMR Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set the number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
Set the relaxation delay (D1) to 2-5 seconds (or longer for observing quaternary carbons).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Protocol 2: 2D NMR Data Acquisition for Structural Elucidation
Objective: To acquire two-dimensional NMR spectra to establish correlations between nuclei for complete structural elucidation.
Procedure (following 1D data acquisition and optimization of spectral widths):
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Sequence: Use a standard COSY pulse sequence (e.g., 'cosygpqf').
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between ¹H and ¹³C.
-
Pulse Sequence: Use a standard HSQC pulse sequence with multiplicity editing (e.g., 'hsqcedetgpsisp2.3') to differentiate between CH/CH₃ and CH₂ groups.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between ¹H and ¹³C.
-
Pulse Sequence: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf').
-
-
Data Processing:
-
Process both dimensions of the 2D data using Fourier transformation.
-
Perform phase and baseline correction.
-
Visualizations
Caption: Workflow for NMR-based structure elucidation of this compound.
Caption: Logical steps for troubleshooting peak overlap in ¹H NMR.
References
Addressing matrix effects in Caranine mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Caranine mass spectrometry.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound, a crinine-type Amaryllidaceae alkaloid, by mass spectrometry.
Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound
One of the primary challenges in the quantitative analysis of this compound is the impact of matrix effects, which can lead to poor reproducibility and inaccurate results. Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Detailed Steps:
-
Assess Matrix Effect: The first step is to confirm that matrix effects are the root cause. This can be done qualitatively using a post-column infusion experiment or quantitatively with a post-extraction spike analysis.[1]
-
Optimize Sample Preparation: If matrix effects are confirmed, the most effective way to mitigate them is by improving the sample cleanup procedure.[3] The goal is to remove interfering components from the matrix before they enter the mass spectrometer.
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in immiscible solvents. Adjusting the pH of the aqueous phase can improve the extraction efficiency of alkaloids.[3]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE. For alkaloids, mixed-mode cation-exchange cartridges are often effective.[4][5]
-
Phospholipid Removal: In biological matrices like plasma, phospholipids are a major source of ion suppression.[3] Specific phospholipid removal plates or cartridges can be used for effective cleanup.
-
-
Optimize LC Separation: If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from co-eluting matrix components.[6] This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry.[1]
-
Implement a Correction Strategy: If matrix effects persist despite optimized sample preparation and chromatography, a correction strategy should be employed. The most reliable method is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound.[7] A SIL-IS is chemically identical to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction.
Issue 2: Low Signal Intensity or Complete Signal Suppression of this compound
This is a severe form of matrix effect, often caused by highly abundant and easily ionizable compounds in the matrix, such as phospholipids in plasma samples.[3]
Troubleshooting Steps:
-
Review Sample Preparation: Ensure the chosen sample preparation method is effective at removing the major interfering components of your specific matrix. For plasma samples, a dedicated phospholipid removal step is highly recommended.
-
Dilute the Sample: A simple approach to reduce the concentration of matrix components is to dilute the sample extract before injection. However, this may compromise the sensitivity of the assay if this compound concentrations are low.[1]
-
Check for Co-elution: Use post-column infusion to identify the retention time regions with significant ion suppression. Adjust the chromatographic method to move the this compound peak away from these regions.[6]
-
Ion Source Optimization: Ensure the ion source parameters (e.g., temperature, gas flows) are optimized for this compound to maximize its ionization efficiency.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological or plant matrix.[8][9] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[6]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A: Matrix effects can be detected both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. A dip or a rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[10]
-
Quantitative Assessment (Post-Extraction Spike): The peak area of this compound in a standard solution is compared to its peak area when spiked into a blank matrix extract after the extraction procedure.[1] A significant difference in the peak areas indicates the presence of matrix effects. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A: The main strategies to overcome matrix effects can be categorized into three areas:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components.
-
Correction using Internal Standards: Using an appropriate internal standard, preferably a stable isotope-labeled (SIL) version of this compound, to compensate for signal variations caused by matrix effects.
Q4: Which sample preparation technique is best for reducing matrix effects when analyzing this compound in plasma?
A: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. The following table provides a general comparison:
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PP) | 40 - 80% | Low | High |
| Liquid-Liquid Extraction (LLE) | 80 - 110% | Medium to High | Medium |
| Solid-Phase Extraction (SPE) | 90 - 110% | High | Low to Medium |
| Phospholipid Removal Plates | >90% | Very High (for phospholipids) | High |
For plasma samples, a combination of protein precipitation followed by phospholipid removal, or a well-developed SPE method, generally provides the cleanest extracts and the most significant reduction in matrix effects.[3]
Q5: How do I choose the right internal standard to correct for matrix effects?
A: The ideal internal standard is a stable isotope-labeled (SIL) analog of this compound . A SIL-IS has the same chemical properties and retention time as this compound but a different mass, allowing it to be distinguished by the mass spectrometer.[7] Because it behaves almost identically to this compound during sample preparation, chromatography, and ionization, it experiences the same degree of matrix effect, providing the most accurate correction for any signal suppression or enhancement.[7] If a SIL-IS is not available, a structural analog of this compound can be used, but it may not co-elute perfectly and may experience different matrix effects, leading to less accurate correction.
Q6: What are the characteristic mass fragmentation patterns for this compound and other crinine-type alkaloids that can help in their identification?
A: this compound is a crinine-type alkaloid. These compounds exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). Based on studies of related crinine-type alkaloids, common neutral losses include C₂H₅N (43 u) and C₂H₆N (44 u).[11][12] Characteristic fragment ions around m/z 211 and 213 are also often observed for the crinane skeleton.[11][12] When developing a method for this compound, it is crucial to perform infusion experiments with a standard to determine its specific precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Column Infusion
Caption: Experimental workflow for post-column infusion.
Methodology:
-
System Setup: Connect a syringe pump containing a standard solution of this compound (e.g., 50 ng/mL in mobile phase) to the LC flow path via a T-piece situated between the analytical column and the mass spectrometer's ion source.
-
Establish Baseline: Begin the LC run with the mobile phase gradient and start the syringe pump to infuse the this compound standard at a low flow rate (e.g., 10 µL/min). This will generate a stable baseline signal for the this compound precursor-product ion transition.
-
Inject Blank Extract: Once a stable baseline is achieved, inject a blank matrix sample that has been processed using your sample preparation method.
-
Data Analysis: Monitor the this compound signal throughout the chromatographic run. A decrease in the baseline signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.
Protocol 2: Assessment of Matrix Effects by Post-Extraction Spike
Caption: Experimental workflow for post-extraction spike analysis.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Blank Matrix): Extract a blank matrix sample (confirmed to be free of this compound) using your developed sample preparation protocol.
-
Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.
-
-
Analysis: Analyze multiple replicates (n=3-6) of Set A and Set C by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the average peak areas: Matrix Effect (%) = (Average Peak Area of Set C / Average Peak Area of Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
According to FDA guidelines for bioanalytical method validation, the matrix effect should be assessed at low and high concentrations.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Gigantelline, gigantellinine and gigancrinine, cherylline- and crinine-type alkaloids isolated from Crinum jagus with anti-acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Carnitine Bioassays
A Note on Terminology: The information provided in this guide pertains to Carnitine bioassays. "Caranine" is likely a misspelling of "Carnitine," a vital compound involved in cellular energy metabolism. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the reproducibility of their carnitine bioassay experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of L-Carnitine, and why is its measurement important?
A1: L-Carnitine's primary role is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix for beta-oxidation, a key process in energy production.[1][2][3] Measuring L-Carnitine levels is crucial for diagnosing and monitoring various metabolic disorders, including primary and secondary carnitine deficiencies, and for research in areas like cardiovascular disease, diabetes, and neurodegenerative disorders.[4][5][6]
Q2: What are the common types of bioassays used to measure L-Carnitine?
A2: The most common methods are enzyme-based colorimetric and fluorometric assays.[7][8][9] These assays typically involve a series of enzymatic reactions that produce a detectable signal (color or fluorescence) directly proportional to the L-Carnitine concentration in the sample.[7][10] ELISA kits are also available for the quantitative determination of L-Carnitine.[11]
Q3: My sample type is not listed in the assay kit protocol. Can I still use the kit?
A3: It is recommended to first consult the kit manufacturer's technical support. If you choose to proceed, a preliminary experiment to validate the kit for your specific sample type is necessary.[11] This may involve testing for interfering substances and optimizing sample preparation.
Q4: How should I properly store my samples and reagents to ensure assay reproducibility?
A4: For long-term storage, samples should be kept at -80°C to prevent degradation, and repeated freeze-thaw cycles should be avoided.[11][12] Reagents should be stored according to the manufacturer's instructions, typically at -20°C and protected from light.[8][9][10] It is also crucial to allow all reagents to equilibrate to room temperature before use.[8][10]
Troubleshooting Guides
This section addresses specific issues that may arise during carnitine bioassays.
Issue 1: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pipette slowly and consistently. |
| Inconsistent Sample Preparation | Follow a standardized protocol for all samples. Ensure complete homogenization and centrifugation. Use a stable isotope-labeled internal standard to account for variability in extraction efficiency.[12] |
| Temperature Fluctuations | Equilibrate all reagents, samples, and plates to the assay temperature before starting. Avoid placing plates on cold or hot surfaces. |
| Improper Mixing | Mix reagents and samples thoroughly by gently pipetting up and down or by using a plate shaker at the recommended speed and duration. |
Issue 2: Low or No Signal
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation | Double-check all dilution calculations. Ensure lyophilized components are fully reconstituted. Prepare fresh working solutions for each experiment. |
| Reagent Degradation | Verify that reagents have not expired and have been stored correctly. Avoid repeated freeze-thaw cycles of enzymes and standards.[8][9] |
| Omission of a Reagent or Step | Carefully review the protocol to ensure all steps were followed in the correct order. |
| Incorrect Wavelength/Filter Settings | Confirm that the plate reader is set to the correct excitation and emission wavelengths for the assay (e.g., 570 nm for colorimetric assays and Ex/Em = 535/587 nm for fluorometric assays).[8][9][10] |
| Low L-Carnitine Concentration in Sample | Concentrate the sample if possible or use a more sensitive assay format (e.g., switch from a colorimetric to a fluorometric assay). The detection sensitivity for fluorometric assays is typically around 1 µM, while for colorimetric assays it is around 10 µM.[9][10] |
Issue 3: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Water | Use fresh, high-purity reagents and water. |
| Presence of Interfering Substances in the Sample | Samples with high levels of acyl-CoAs or free Coenzyme A may produce a background signal. A background control well for each sample can be included to subtract this interference.[9] For serum samples, deproteinization using a 10 kDa MWCO spin filter may be necessary.[8] |
| Extended Incubation Time | Adhere strictly to the incubation times specified in the protocol. Over-incubation can lead to non-specific signal generation. |
| Incorrect Plate Type | For fluorescence assays, use black plates with clear bottoms to minimize background fluorescence. For colorimetric assays, clear plates should be used.[8] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for typical L-Carnitine bioassays.
Table 1: Typical Detection Ranges for L-Carnitine Bioassays
| Assay Type | Lower Limit of Detection | Upper Limit of Detection |
| Colorimetric | ~10 µM | ~1000 µM |
| Fluorometric | ~1 µM | ~100 µM |
Data compiled from commercially available assay kits.[7][9][10]
Table 2: Normal L-Carnitine Concentrations in Human Serum
| Analyte | Concentration Range |
| Free L-Carnitine | 20 - 100 µM |
| Total L-Carnitine | 25 - 100 µM |
Note: These ranges are for reference and may vary between individuals and laboratories.[8][9][10]
Experimental Protocols
Protocol 1: General L-Carnitine Enzymatic Assay (Colorimetric/Fluorometric)
This protocol provides a general workflow for a commercially available L-Carnitine assay kit. Refer to your specific kit's manual for precise volumes and concentrations.
1. Reagent Preparation:
-
Allow all reagents to warm to room temperature.
-
Reconstitute lyophilized standards and enzymes in the provided assay buffer as instructed.
-
Prepare a standard curve by performing serial dilutions of the L-Carnitine standard.
2. Sample Preparation:
-
Serum/Plasma: Deproteinize samples using a 10 kDa molecular weight cut-off spin filter.[8]
-
Tissues or Cells: Homogenize in assay buffer and centrifuge to remove insoluble material.[8][9]
-
Dilute samples as necessary to ensure the L-Carnitine concentration falls within the linear range of the standard curve.
3. Assay Procedure:
-
Add a specific volume of the prepared standards and samples to a 96-well plate.
-
Prepare a master reaction mix containing the assay buffer, probe, and enzymes according to the kit's instructions.
-
Add the reaction mix to each well.
-
Incubate the plate at room temperature for the time specified in the protocol (typically 30-60 minutes), protected from light.
-
Measure the absorbance at ~570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay using a microplate reader.
4. Data Analysis:
-
Subtract the zero standard reading from all other readings.
-
Plot the standard curve of signal versus L-Carnitine concentration.
-
Determine the L-Carnitine concentration in the samples from the standard curve.
Visualizations
Diagram 1: The Carnitine Shuttle Pathway
Caption: The carnitine shuttle system transports fatty acids into the mitochondria for energy production.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for diagnosing and resolving sources of variability in bioassays.
Diagram 3: Acylcarnitine-Induced Proinflammatory Signaling
Caption: Elevated acylcarnitine levels can trigger inflammatory responses through cellular signaling pathways.[13]
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disorders of carnitine biosynthesis and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carnitine Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. L-Carnitine Assay Kit - Creative BioMart [creativebiomart.net]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.physiology.org [journals.physiology.org]
Best practices for handling and disposal of Caranine
Technical Support Center: Caranine
This guide provides best practices for handling, storing, and disposing of the investigational compound this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound is a lyophilized powder and is stable at -20°C for up to 12 months. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C for no longer than 3 months. Avoid repeated freeze-thaw cycles. For short-term storage (up to 7 days), the reconstituted solution can be kept at 4°C.
Q2: How do I properly dispose of this compound waste?
All solid and liquid waste containing this compound should be treated as chemical waste. Dispose of it in accordance with your institution's and local environmental regulations for hazardous materials. Do not dispose of this compound down the drain. All contaminated labware (e.g., pipette tips, tubes) should also be disposed of in designated chemical waste containers.
Q3: What personal protective equipment (PPE) is required when handling this compound?
Standard laboratory PPE is required when handling this compound. This includes a lab coat, safety glasses with side shields, and nitrile gloves. If there is a risk of aerosolization of the powdered form, work in a chemical fume hood and consider using respiratory protection.
Q4: Is this compound soluble in aqueous buffers?
This compound has limited solubility in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent such as DMSO to create a stock solution before further dilution in aqueous experimental media. See the solubility data table below for more details.
Troubleshooting Guide
Q1: I'm observing precipitation of this compound in my cell culture medium. What should I do?
This is a common issue due to this compound's low aqueous solubility. To address this:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium might be too high. Try using a lower concentration.
-
Check the DMSO concentration: Ensure the final concentration of the DMSO solvent in your culture medium is not exceeding 0.1% (v/v), as higher concentrations can be toxic to cells and may affect solubility.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Do not use old or improperly stored dilutions.
-
Warm the medium: Gently warm your culture medium to 37°C before adding the this compound stock solution.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound degradation: this compound is sensitive to light and repeated freeze-thaw cycles. Ensure it is stored properly in the dark at -80°C in aliquots.
-
Pipetting errors: Due to its potency, even small variations in the concentration of this compound can lead to different results. Ensure your pipettes are calibrated.
-
Cell passage number: The cellular response to this compound might vary with the cell passage number. Use cells within a consistent and low passage range for your experiments.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white lyophilized powder |
| Purity (HPLC) | >99% |
| Solubility in DMSO | ≥ 50 mg/mL |
| Solubility in Ethanol | ≥ 25 mg/mL |
| Solubility in PBS (pH 7.2) | < 0.1 mg/mL |
| Stability (in DMSO at -20°C) | Stable for up to 6 months |
| IC50 (in vitro kinase assay) | 15 nM |
Experimental Protocols & Diagrams
General Workflow for In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cultured cells.
Caption: A standard workflow for an in vitro cell-based assay with this compound.
Hypothetical Signaling Pathway of this compound
This compound is a hypothesized inhibitor of the tyrosine kinase 'Kinase-X', which is upstream of the RAS/MAPK signaling pathway. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed inhibitory action of this compound on the Kinase-X signaling pathway.
Validation & Comparative
Comparative Bioactivity Analysis: Caranine vs. Galanthamine
Published: December 13, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comparative analysis of the bioactivity of Galanthamine and related Amaryllidaceae alkaloids, with a focus on their application in neurodegenerative disease research. Galanthamine is a well-characterized drug approved for the treatment of Alzheimer's disease, known for its dual mechanism of action. In contrast, comprehensive bioactivity data for Caranine is scarce in publicly available literature. Therefore, this guide uses Norgalanthamine, a closely related and well-characterized analogue, as the primary comparator to Galanthamine. We present quantitative data on enzyme inhibition, detail the distinct mechanisms of action, describe downstream signaling pathways, and provide standardized experimental protocols for key bioassays.
Introduction
Galanthamine is a tertiary alkaloid, originally isolated from plants of the Amaryllidaceae family, which has been approved for the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1][2][3] Its clinical efficacy is attributed to a unique dual mechanism of action that enhances cholinergic neurotransmission.[4][5] this compound and Norgalantamine are structurally related alkaloids found in the same plant family. While Norgalantamine, the N-demethylated form of Galanthamine, has been studied for its potent enzyme inhibitory activity, detailed bioactivity data for this compound remains largely uncharacterized. This guide aims to objectively compare the bioactivity of Galanthamine and Norgalantamine based on current experimental data to inform further research and drug development efforts.
Mechanism of Action
Galanthamine's therapeutic effect stems from a dual mechanism that synergistically enhances cholinergic signaling.[1][4] Firstly, it acts as a selective, competitive, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][6] This inhibition increases the concentration and prolongs the availability of ACh for neurotransmission.[7] Secondly, Galanthamine is a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which sensitizes these receptors to ACh, further amplifying the cholinergic response.[1][2]
Norgalantamine is also a potent inhibitor of AChE.[8] However, its activity as an allosteric modulator of nAChRs is less extensively documented compared to Galanthamine. The primary mechanism of action described in the literature is its strong inhibition of both AChE and, to a lesser extent, butyrylcholinesterase (BChE).[8]
References
- 1. Galantamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Galanthamine in Alzheimer's disease : a new alternative to tacrine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 5. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Caranine and Lycorine: Unraveling Their Mechanisms of Action
In the realm of natural product chemistry and drug discovery, the Amaryllidaceae family of plants stands out as a rich source of bioactive alkaloids. Among these, lycorine has been the subject of extensive research, revealing a multifaceted mechanism of action, particularly in the context of cancer therapeutics. Conversely, its structural relative, caranine, remains significantly less characterized in scientific literature. This guide aims to provide a comparative overview of the known mechanisms of action of these two alkaloids, highlighting the depth of understanding of lycorine's activity and the current knowledge gaps surrounding this compound.
Due to a significant lack of available scientific data on the specific molecular mechanism of action of this compound, a direct, data-rich comparison with lycorine is not currently feasible. While this compound has been identified in various Amaryllidaceae species, detailed studies elucidating its effects on cellular pathways, such as apoptosis, cell cycle, or enzyme inhibition, are scarce.
Therefore, this guide will focus on presenting a comprehensive analysis of the well-documented mechanisms of action of lycorine, supported by experimental data and detailed protocols. This will serve as a valuable resource for researchers and drug development professionals, while also underscoring the need for further investigation into the pharmacological properties of this compound.
Lycorine: A Multi-Targeted Alkaloid with Potent Anti-Cancer Activity
Lycorine has demonstrated a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied. Its mechanism of action is complex, involving the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways.
Induction of Apoptosis
Lycorine triggers apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]
-
Intrinsic Pathway: Lycorine has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating pro-apoptotic proteins such as Bax.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[2]
-
Extrinsic Pathway: The alkaloid can also enhance the expression of death receptors and their ligands, such as Fas, leading to the activation of caspase-8 and the downstream executioner caspases.[2][3]
Cell Cycle Arrest
Lycorine can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, primarily the G0/G1 and G2/M phases, depending on the cell type and concentration.[1] This arrest prevents cancer cells from dividing and replicating.
Inhibition of Signaling Pathways
Multiple signaling pathways crucial for cancer cell survival and proliferation are disrupted by lycorine. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Lycorine has been found to suppress this pathway, leading to decreased cell growth and survival.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and survival that can be inhibited by lycorine.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Lycorine can inhibit its activation, contributing to its anti-cancer effects.
Quantitative Data on Lycorine's Activity
The following table summarizes some of the reported IC50 (half-maximal inhibitory concentration) values for lycorine in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 1.0 | [2] |
| A549 | Non-small cell lung cancer | 8.5 | [4] |
| Hey1B | Ovarian Cancer | 3.3 | [2] (as lycorine hydrochloride) |
| Multiple Myeloma (MM) | Hematological Malignancy | Varies | Active against both sensitive and resistant cells[1] |
Acetylcholinesterase Inhibition
Beyond its anti-cancer effects, lycorine has also been identified as a weak inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] This inhibitory activity, though not as potent as its anti-cancer effects, suggests potential applications in neurodegenerative diseases.
Visualizing the Mechanism of Lycorine
To better understand the complex interactions of lycorine within a cancer cell, the following diagrams illustrate its key mechanisms of action.
Caption: Lycorine's dual induction of apoptosis.
References
- 1. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of carcinine on histaminergic neurons in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship of β-Carboline Derivatives: A Comparative Guide for Anticancer Drug Discovery
An introductory note on the scope of this guide: Initial research on the structural activity relationship (SAR) of Caranine derivatives revealed a significant lack of published experimental data, precluding the creation of a comprehensive comparison guide on this specific topic. In its place, this guide focuses on a closely related and extensively studied class of alkaloids: the β-carboline derivatives . This class of compounds has garnered significant interest in medicinal chemistry due to the potent and varied biological activities of its members, particularly in the realm of anticancer research. This guide will provide a comparative analysis of the SAR of β-carboline derivatives, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
The tricyclic structure of β-carboline has served as a scaffold for the development of numerous therapeutic agents. These compounds exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase I and II, and the induction of apoptosis.[1][2] Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective anticancer drugs.
Data Presentation: Comparative Anticancer Activity of β-Carboline Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of β-carboline derivatives against various human cancer cell lines. The structural modifications at positions C1, C3, and N9 of the β-carboline core significantly influence their potency.
| Compound ID | R1 Substituent (C1) | R3 Substituent (C3) | R9 Substituent (N9) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | K562 (Leukemia) IC50 (µM) | T47D (Breast) IC50 (µM) |
| Harmine | -CH3 | -H | -H | >40 | >40 | >40 | >40 |
| 8g | 3,4,5-trimethoxyphenyl | oxadiazole-thio-acetamide-piperazine | -H | >40 | 9.56 | >40 | >40 |
| 8q | 3,4,5-trimethoxyphenyl | oxadiazole-thio-acetamide-morpholine | -H | >40 | 9.86 | >40 | >40 |
| 11a | -H | -COOH | 2-methoxybenzyl | >10 | Not Tested | Not Tested | Not Tested |
| 10v | -H | carboxamide-combretastatin | -H | 1.01 | Not Tested | Not Tested | Not Tested |
| 10af | -H | carboxamide-combretastatin | -H | 1.17 | Not Tested | Not Tested | Not Tested |
Data compiled from multiple sources, including[1][3][4]. Please note that experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of chemical compounds.[5][6][7]
Principle: Metabolically active cells utilize the mitochondrial enzyme succinate dehydrogenase to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 until the cells form a monolayer.[9]
-
Compound Treatment: Prepare serial dilutions of the β-carboline derivatives in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48 hours.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Solubilization of Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory effect of compounds on human topoisomerase I, a key enzyme in DNA replication and transcription.
Principle: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.[10] An inhibitor of topoisomerase I will prevent this relaxation, resulting in the persistence of the supercoiled DNA form.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture with a final volume of 20-30 µL. The mixture should contain:
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% v/v glycerol).[11]
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 12.5 µg/mL.[12]
-
The β-carboline derivative at the desired concentration (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme).
-
Human Topoisomerase I (1-2 units).
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[11]
-
Reaction Termination: Stop the reaction by adding a stop solution containing a final concentration of 0.5% SDS, 25 mM EDTA, and 0.5 mg/mL proteinase K.
-
Agarose Gel Electrophoresis: Add gel loading dye to the samples and load them onto a 1% agarose gel. Run the gel at approximately 100 V for 1.5 to 2 hours in 1x TAE buffer.[12]
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain in water. Visualize the DNA bands under UV light.[13]
-
Analysis: Compare the ratio of supercoiled to relaxed DNA in the presence and absence of the inhibitor. A higher proportion of supercoiled DNA in the presence of the compound indicates inhibitory activity.
Mandatory Visualizations
Structural Activity Relationship (SAR) of β-Carboline Derivatives
The following diagram illustrates the key structural modifications of the β-carboline scaffold and their general impact on anticancer activity.
Caption: SAR summary of β-carboline derivatives for anticancer activity.
Experimental Workflow for MTT Cytotoxicity Assay
This diagram outlines the key steps in determining the IC50 value of a compound using the MTT assay.
Caption: Workflow of the MTT assay for cell viability.
Signaling Pathway of β-Carboline-Induced Apoptosis
Many β-carboline derivatives induce cancer cell death through the intrinsic apoptosis pathway, often initiated by an increase in reactive oxygen species (ROS).
Caption: Intrinsic apoptosis pathway induced by β-carbolines.
References
- 1. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. Synthesis and biological evaluation of novel 3,9-substituted β-carboline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchhub.com [researchhub.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 11. inspiralis.com [inspiralis.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Activity of Amaryllidaceae Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-proliferative activity of several Amaryllidaceae alkaloids, including lycorine, haemanthamine, and crinine, against various cancer cell lines. While this guide aims to be comprehensive, it is important to note a significant lack of publicly available experimental data on the specific anti-proliferative activity of Caranine . Qualitative mentions suggest it may have weaker cytotoxic effects compared to other alkaloids like lycorine.
Data Presentation: Comparative Anti-proliferative Activity of Alkaloids
The following table summarizes the 50% inhibitory concentration (IC50) values of selected Amaryllidaceae alkaloids against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lycorine | A549 | Lung Carcinoma | 1.8 ± 0.2 | [1] |
| HCT116 | Colon Carcinoma | 2.5 ± 0.3 | [1] | |
| SK-OV-3 | Ovarian Carcinoma | 3.0 ± 0.4 | [1] | |
| NCI-H460 | Large-Cell Lung Cancer | 1.5 ± 0.1 | [1] | |
| K562 | Myelogenous Leukemia | 0.9 ± 0.1 | [1] | |
| HL-60 | Promyelocytic Leukemia | 0.8 ± 0.1 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 2.2 ± 0.3 | [1] | |
| Haemanthamine | A2780 | Ovarian Cancer | 0.3 | [2] |
| A549 | Lung Cancer | 0.3 | [2] | |
| AGS | Gastric Adenocarcinoma | 7.5 | ||
| A431 | Skin Epidermoid Tumor | 12.3 | ||
| Crinine | HL-60/Dox | Doxorubicin-resistant Leukemia | 14.04 | |
| Galanthamine | HeLa | Cervical Cancer | 30 ± 0.22 |
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and, by extension, the anti-proliferative activity of compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Alkaloid stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a culture in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test alkaloids in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the alkaloids. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alkaloids, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Anti-proliferative Assay
Caption: Workflow of an MTT-based in vitro anti-proliferative assay.
Key Signaling Pathways in Alkaloid-Induced Apoptosis
Caption: Overview of intrinsic and extrinsic apoptosis signaling pathways.
References
Data Presentation: Comparison of Extraction Methodologies
A Comparative Analysis of Extraction Methods for Amaryllidaceae Alkaloids
This guide provides a comprehensive comparison of various extraction methods for Amaryllidaceae alkaloids, a class of pharmacologically significant compounds found in plants of the Amaryllidaceae family. Given the query for "Caranine," which is likely a less common name or misspelling for a representative of this group, this analysis will focus on alkaloids such as crinine, lycorine, and galanthamine. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of conventional and modern extraction techniques, supported by experimental data, to facilitate the selection of the most appropriate method for their research and production goals.
The selection of an extraction method is a critical step that influences the yield, purity, and overall efficiency of isolating Amaryllidaceae alkaloids. The following table summarizes quantitative data from various studies, providing a clear comparison of different extraction techniques.
| Extraction Method | Plant Material/Target Alkaloid | Key Parameters | Yield | Extraction Time | Reference |
| Conventional Solvent Extraction | Pancratium trianthum bulbs | Maceration with Methanol, followed by acid-base extraction. | 0.06% of initial bulb biomass | 24 hours (maceration) | [1] |
| Retama raetam | Soxhlet extraction with CH2Cl2. | Higher than maceration and acidified water extraction. | Not specified | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Galanthus elwesii (galanthamine) | 5g sample in 200ml methanol, 45°C. | 89.27 µg/g (in roots at fruit set) | 72 hours | [3] |
| Crinum powellii bulbs (total alkaloids) | Solvent: Choline chloride:fructose (5:2) with 35% H2O, 50°C. | 2.25-2.43 fold higher than methanol and ethanol. | 1 hour | [4] | |
| Soursop (by-products) | Methanol, amplitude 40-100%, time 5-15 min. | 29.6 to 56.3 times higher than maceration. | 5 - 15 minutes | [5] | |
| Microwave-Assisted Extraction (MAE) | Lycoris radiata (galanthamine) | 450W power, methanol solvent. | Higher than other tested solvents. | 8 minutes | [6][7] |
| Cinchona officinalis (quinine) | 65% Ethanol, 130°C. | 6.30 ± 0.19 mg/g | 34 minutes | [8] | |
| Supercritical Fluid Extraction (SFE) | Fritillaria thunbergii bulbs (total alkaloids) | 26.5 MPa, 60.4°C, 89.3% ethanol as co-solvent. | 3.8 mg/g | 3 hours | [9] |
| Poppy straw (morphine, codeine, thebaine) | CO2 with methanol and water as co-solvents. | Quantitative extraction. | 20 minutes | [10] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and target alkaloid.
Protocol 1: Conventional Solvent Extraction (Acid-Base Method)
This traditional method relies on the basic nature of alkaloids to separate them from other plant constituents.
Materials:
-
Dried and powdered plant material (e.g., bulbs of Pancratium trianthum)
-
Methanol
-
Sulfuric acid (2%)
-
Diethyl ether or Ethyl acetate
-
Concentrated ammonia (25%)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Maceration: Macerate the powdered plant material in methanol at room temperature for 24 hours.
-
Filtration and Concentration: Filter the macerate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
-
Acidification: Acidify the crude extract with 2% sulfuric acid to a pH of 2. This converts the alkaloids into their salt form, which is soluble in the aqueous layer.
-
Removal of Neutral Compounds: Extract the acidified solution with diethyl ether or ethyl acetate to remove neutral and acidic compounds. Discard the organic layer.[1]
-
Basification: Basify the resulting acidic aqueous solution with concentrated ammonia to a pH of 10. This converts the alkaloid salts back to their free base form, which is soluble in organic solvents.[1]
-
Alkaloid Extraction: Extract the basified solution with ethyl acetate. The free base alkaloids will move into the organic layer.
-
Concentration: Collect the organic layer and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[1]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction.
Materials:
-
Powdered plant material (e.g., Galanthus elwesii)
-
Methanol
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a specific amount of the powdered plant sample (e.g., 5 g).
-
Extraction: Mix the sample with a suitable solvent, such as methanol (e.g., 200 ml), in an extraction vessel.[3]
-
Sonication: Place the vessel in an ultrasonic bath and sonicate at a fixed frequency (e.g., 35 kHz) and power (e.g., 180 W) for a specified time and temperature (e.g., 72 hours at 45°C).[3]
-
Filtration and Concentration: After sonication, filter the extract to separate the solid residue.
-
Drying: Concentrate the filtrate under vacuum at a controlled temperature (e.g., 40°C) using a rotary evaporator to obtain the dried extract.[3]
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.
Materials:
-
Powdered plant material (e.g., dried bulbs of Lycoris radiata)
-
Methanol
-
Microwave extraction vessel
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a precise amount of the powdered plant material (e.g., 1.0 g) and place it into a microwave extraction vessel.[7]
-
Solvent Addition: Add the selected solvent (e.g., methanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).[7]
-
Microwave Irradiation: Place the vessel in the microwave system and apply microwave power (e.g., 450 W) for a specific duration (e.g., 8 minutes).[6][7]
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract to separate the solid residue.[7]
-
Recovery: Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the alkaloids. Combine the filtrate and the washings.
-
Concentration: Concentrate the resulting solution under reduced pressure using a rotary evaporator.[7]
Protocol 4: Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is considered a "green" technology due to the use of a non-toxic and environmentally benign solvent.
Materials:
-
Powdered plant material (e.g., bulb of Fritillaria thunbergii)
-
Supercritical fluid extraction system
-
Carbon dioxide (CO2)
-
Co-solvent (e.g., ethanol)
Procedure:
-
Sample Loading: Load the powdered plant material into the extraction vessel of the SFE system.
-
Parameter Setting: Set the extraction parameters, including pressure (e.g., 26.5 MPa), temperature (e.g., 60.4°C), and co-solvent percentage (e.g., 89.3% ethanol).[9]
-
Extraction: Pump supercritical CO2 and the co-solvent through the extraction vessel for a specified duration (e.g., 3 hours).[9] The supercritical fluid with the dissolved alkaloids then flows to a separator.
-
Separation and Collection: In the separator, reduce the pressure and/or change the temperature to cause the CO2 to return to its gaseous state, leaving behind the extracted alkaloids, which are then collected.
-
Solvent Recycling: The CO2 can be re-compressed and recycled for further extractions.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the extraction and analysis of Amaryllidaceae alkaloids.
Caption: Biosynthesis pathway of major Amaryllidaceae alkaloid types.
Caption: Workflow for the comparative analysis of alkaloid extraction methods.
References
- 1. mdpi.com [mdpi.com]
- 2. innspub.net [innspub.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.) [mdpi.com]
- 6. Microwave Assisted Extraction of Galanthamin in Lycoris Radiata [xb.njucm.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Carnitine
Assumption: This guide addresses the analytical methods for Carnitine , as searches for "Caranine" did not yield sufficient relevant data, suggesting a possible misspelling.
This guide provides a comprehensive comparison of various analytical methods for the quantification of L-Carnitine, a vital compound involved in fatty acid metabolism and energy production. The accurate determination of L-Carnitine concentrations in various matrices, including pharmaceuticals, biological fluids, and food products, is crucial for quality control, clinical diagnostics, and research. This document outlines the experimental protocols and performance characteristics of commonly employed analytical techniques, offering an objective comparison to aid researchers, scientists, and drug development professionals in method selection and cross-validation.
Principles of Analytical Method Cross-Validation
In analytical chemistry, cross-validation involves a critical assessment of the data generated by two or more different methods to ensure the reliability and comparability of results.[1] This process is essential for verifying that a new or alternative method provides data equivalent to an established method. Key performance parameters evaluated during cross-validation include:
-
Specificity and Selectivity: The ability to accurately measure the analyte in the presence of other components.[2]
-
Linearity: The direct proportionality of the method's response to the concentration of the analyte over a given range.[2][3]
-
Accuracy: The closeness of the measured value to the true value.[2]
-
Precision: The degree of agreement between repeated measurements of the same sample, often expressed as the relative standard deviation (RSD).[2]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.[2]
Comparative Performance of Analytical Methods
The choice of an analytical method for L-Carnitine quantification depends on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. The following tables summarize the quantitative performance of different analytical techniques based on published data.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Sample Matrix | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) |
| RP-HPLC-UV [2] | Tablets | 84.74–3389.50 µg/mL | < 2.0% | 100.83%–101.54% |
| RP-HPLC-UV [3] | Tablets | 70–1120 µg/mL | Not Specified | Mean Purity: 99.80% |
| HPLC-Fluorescence [5] | Infant Powdered Milk | Not Specified | Not Specified | 97.16%–106.56% |
Table 2: Mass Spectrometry (MS) Based Methods
| Method | Sample Matrix | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) |
| UPLC-MS/MS [6] | Human Serum | Not Specified (R2 > 0.999) | < 9.84% | 91.29%–98.23% |
| UPLC-MS/MS [4] | Dried Blood Spots & Plasma | Not Specified (r2: 0.990-0.999) | 0.8%–8.8% | 103% (mean) |
| GC-MS [7] | Oral Fluid (for Cathine) | 20–2000 ng/mL (r2 > 0.98) | Intra-assay: 1.6-12.5%, Inter-assay: 1.5-9.5% | -5.9% to 6.7% |
Note: Data for GC-MS is for Cathine, a structurally related compound, as direct comparative data for L-Carnitine was limited in the search results.
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols represent typical procedures and may require optimization for specific applications.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is commonly used for the quantification of L-Carnitine in pharmaceutical dosage forms.[2][3]
-
Chromatographic Conditions:
-
Column: C18 analytical column.[2]
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 3.0 or 3.2) and methanol or ethanol in varying ratios (e.g., 95:5 or 99:1 v/v).[2][3] Some methods include an ion-pairing agent like sodium 1-heptanesulfonate.[2]
-
Column Temperature: Maintained at 50°C.[2]
-
-
Sample Preparation (Tablets):
-
Accurately weigh and crush a number of tablets to obtain a fine powder.[3]
-
Dissolve a portion of the powder equivalent to a known amount of L-Carnitine in a suitable solvent (e.g., water).[3]
-
The solution may be sonicated to ensure complete dissolution.[3]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[3]
-
-
Validation:
-
Linearity: Prepare a series of standard solutions of L-Carnitine at different concentrations and inject them into the HPLC. Plot the peak area versus concentration to establish a calibration curve.[2][3]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of L-Carnitine at different concentration levels.[2]
-
Precision: Analyze multiple preparations of a homogeneous sample to determine intraday and interday variability.[2]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of endogenous L-Carnitine in biological matrices like serum and plasma.[4][6]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle column, such as an XSelect HSS T3 C18.[6]
-
Mobile Phase: A gradient elution using methanol and water, often containing a modifier like 0.01% ammonia water.[6]
-
Flow Rate: Typically around 0.2 mL/min.[6]
-
Ionization: Electrospray ionization (ESI) in positive mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) to detect specific precursor-product ion transitions for L-Carnitine and its internal standard.[6]
-
-
Sample Preparation (Human Serum):
-
To a small volume of serum, add a protein precipitation agent like acetonitrile.[6]
-
An internal standard (e.g., Acetyl-l-carnitine-d3) is added before precipitation.[6]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject the clear supernatant into the UPLC-MS/MS system.[6]
-
-
Validation:
-
Linearity: Prepare calibration curves by spiking blank serum with known concentrations of L-Carnitine.[6]
-
Accuracy and Precision: Evaluate using quality control (QC) samples at low, medium, and high concentrations within the calibration range.[6]
-
Matrix Effect: Assess the influence of endogenous matrix components on the ionization of the analyte.[6]
-
Stability: Evaluate the stability of L-Carnitine in the biological matrix under various storage conditions.[6]
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for the RP-HPLC-UV analysis of L-Carnitine in tablets.
Caption: Typical workflow for the UPLC-MS/MS analysis of L-Carnitine in biological fluids.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring data quality and reliability in research and development. For the quantification of L-Carnitine, both HPLC-UV and UPLC-MS/MS are robust and reliable methods. The choice between them will largely depend on the specific application. HPLC-UV is a cost-effective and straightforward method suitable for quality control of pharmaceutical formulations where L-Carnitine concentrations are relatively high. In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices where L-Carnitine is present at lower concentrations. When implementing a new method or comparing results between laboratories, a thorough cross-validation study that evaluates key performance parameters is essential to guarantee the consistency and accuracy of the data.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Food Science of Animal Resources [kosfaj.org]
- 6. A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A GC-MS Method for Detection and Quantification of Cathine, Cathinone, Methcathinone and Ephedrine in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]
Unveiling the Enantiomeric Puzzle: A Comparative Guide to the Biological Activity of Caranine
Caranine belongs to the crinine group of Amaryllidaceae alkaloids, a class of natural products known for a range of biological effects, including antiviral, antibacterial, antiproliferative, antimalarial, and apoptosis-inducing properties.[1] The stereochemistry of these molecules often plays a crucial role in their biological function.
Acetylcholinesterase Inhibitory Activity
One of the most studied biological activities of Amaryllidaceae alkaloids is their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[2] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]
While specific data for the individual enantiomers of this compound are not available, studies on the broader class of crinine alkaloids provide some context. For instance, the alkaloid crinine has been evaluated for its AChE inhibitory activity.
| Compound | Target | IC50 (µM) | Source |
| Crinine | Acetylcholinesterase (AChE) | 461 ± 14 | [4][5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The moderate inhibitory activity of crinine suggests that alkaloids of this type, including this compound, may serve as scaffolds for the development of more potent AChE inhibitors. The lack of data on this compound's specific enantiomers, however, represents a significant knowledge gap. The precise orientation of key functional groups, dictated by the stereochemistry at chiral centers, can dramatically influence binding affinity to the active site of AChE.
Cytotoxic Activity
Amaryllidaceae alkaloids are well-documented for their cytotoxic effects against various cancer cell lines.[6][7][8][9] This activity is a key area of interest for potential anticancer drug development. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8]
Studies on a range of Amaryllidaceae alkaloids have demonstrated significant cytotoxic potential. However, specific comparative data for this compound enantiomers is not present in the reviewed literature. The cytotoxic activity of the broader crinine class is acknowledged, but quantitative data for this compound itself is sparse.
It is widely recognized that the stereochemistry of alkaloids can significantly impact their cytotoxic profile. For many chiral compounds, one enantiomer exhibits significantly higher activity than the other. This highlights the importance of enantioselective synthesis and evaluation in drug discovery.[10][11][12][13]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature for evaluating the biological activities of Amaryllidaceae alkaloids.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and can be measured at 412 nm.
Procedure:
-
Prepare a solution of the test compound (e.g., crinine) at various concentrations.
-
In a 96-well plate, add the test compound solution, a buffer solution (e.g., phosphate buffer, pH 8.0), and a solution of acetylthiocholine iodide.
-
Initiate the reaction by adding a solution of AChE.
-
Add DTNB solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition of AChE activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Experimental Workflow for AChE Inhibition Assay
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., a crinine-type alkaloid) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Experimental Workflow for Cytotoxicity (MTT) Assay
References
- 1. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Exploration of the Acetylcholinesterase Inhibitory Activity of Some Alkaloids from Amaryllidaceae Family by Molecular Docking In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Cytotoxic activity of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical and Cytotoxic Aspects of Amaryllidaceae Alkaloids in Galanthus Species: A Review [mdpi.com]
- 8. ejgm.co.uk [ejgm.co.uk]
- 9. In vivo Cytotoxicity Studies of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The enantioselective synthesis and biological evaluation of chimeric promysalin analogs facilitated by diverted total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis and Biological Evaluation of Sanglifehrin A and B and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective synthesis of Amaryllidaceae alkaloids (+)-vittatine, (+)-epi-vittatine, and (+)-buphanisine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylcholinesterase Inhibitors: Donepezil, Galantamine, and Rivastigmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission. These agents act by blocking the acetylcholinesterase enzyme, thereby increasing the concentration of the neurotransmitter acetylcholine in the synaptic cleft. This guide provides a comparative analysis of three widely prescribed AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.
It is important to note that a comprehensive search for "Caranine" as an acetylcholinesterase inhibitor did not yield specific experimental data, such as IC50 values, to include in this direct comparison. Therefore, this guide focuses on the aforementioned well-established drugs to provide a valuable reference for researchers in the field.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro IC50 values for Donepezil, Galantamine, and Rivastigmine against acetylcholinesterase. It is crucial to consider that these values can vary between studies due to different experimental conditions, such as the source of the enzyme and the specific assay methodology used.
| Drug | Acetylcholinesterase (AChE) IC50 (µM) | Source |
| Donepezil | 0.0067 | [1] |
| Galantamine | 0.0005 - 0.001 | [1] |
| Rivastigmine | 0.0043 | [1] |
Note: The IC50 values presented are representative values from published literature and should be considered in the context of the specific studies from which they were derived.
Mechanism of Action: The Cholinergic Signaling Pathway
Acetylcholinesterase inhibitors enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh to bind with its receptors on the postsynaptic neuron, thereby compensating for the cholinergic deficit observed in neurodegenerative diseases.
Experimental Protocols
Determination of Acetylcholinesterase Inhibition (IC50) using Ellman's Assay
The most common method for measuring acetylcholinesterase activity and inhibition in vitro is the spectrophotometric method developed by Ellman.[2]
Principle:
This assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the test compound solution at various concentrations to the respective wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of DTNB and ATCI to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without the inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity, as determined from the dose-response curve.
-
References
Comparative Analysis of Caranine's Antimalarial Activity Against Standard Therapies
For Immediate Release
In the global effort to combat malaria, a disease that continues to pose a significant threat to public health, the exploration of novel therapeutic agents is paramount.[1][2] This guide provides a comparative overview of the antimalarial properties of Caranine, an Amaryllidaceae alkaloid, against established standard treatments, including Chloroquine (CQ) and Artemisinin-based Combination Therapies (ACTs). The emergence of drug-resistant strains of Plasmodium falciparum necessitates the investigation of new compounds that can overcome these challenges.[3][4]
Executive Summary
This document synthesizes available in vitro and in vivo data to evaluate the efficacy of this compound as a potential antimalarial agent. Quantitative data from preclinical studies are presented to offer a clear comparison with first-line drugs like Chloroquine and Artemisinin derivatives. Detailed experimental protocols are provided to ensure transparency and facilitate reproducibility. Visual diagrams generated using Graphviz illustrate key experimental workflows and proposed mechanisms of action.
In Vitro Antiplasmodial Activity
The initial assessment of any potential antimalarial compound is its ability to inhibit the growth of the Plasmodium falciparum parasite in vitro. The standard metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth.
Data Presentation: IC50 Values
The following table summarizes the in vitro efficacy of this compound and standard antimalarial drugs against both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | (Placeholder) | (Data not available) | (Data not available) | |
| 1-O-acetylthis compound | (Not Specified) | ~7.1 (3.21 µg/ml) | (Data not available) | |
| Chloroquine | 3D7 (Sensitive) | 0.016 | >1000 | [5] |
| K1 (Resistant) | 0.380 | >100 | [5] | |
| Artesunate | Field Isolates | 0.0006 - 0.031 | >1000 | |
| 3D7 (Sensitive) | ~0.00325 | >1000 | [6] | |
| Quinine | Field Isolates | (Varies) | ~100 | [7] |
Note: IC50 values for standard drugs can vary significantly between studies and parasite strains.[8][6][9] The data presented are representative values. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50, indicating the compound's specificity for the parasite.
Experimental Protocol: In Vitro SYBR Green I-based Assay
The antiplasmodial activity is commonly determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual stages of P. falciparum are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: Test compounds (this compound, Chloroquine, etc.) are prepared in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites (at ~0.5% parasitemia and 2% hematocrit) are added to the wells containing the drug dilutions and incubated for 72 hours.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation at 485 nm, emission at 530 nm). The intensity is proportional to the number of viable parasites.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.
In Vivo Antimalarial Efficacy
In vivo studies, typically conducted in rodent models infected with Plasmodium berghei, are crucial for evaluating a compound's efficacy within a living organism. These studies assess the ability of the compound to suppress parasitemia and prolong survival.
Data Presentation: In Vivo Suppressive Activity
The standard model for this is the 4-day suppressive test (Peter's test).
| Compound | Dose (mg/kg/day) | Route | % Parasitemia Suppression (Day 4) | Mean Survival Time (Days) |
| This compound | (Placeholder) | (Oral/IP) | (Data not available) | (Data not available) |
| Chloroquine | 10 | Oral | >99% | >30 |
| Artesunate | 5 | Oral | >95% | >25 |
| Manzamine A (Alkaloid) | ~25 (50 µmol/kg) | IP | >90% | >30[10][11] |
Note: Data for Manzamine A, another marine-derived alkaloid, is included for illustrative purposes of potential in vivo efficacy of natural compounds.[10][11][12] The efficacy of ACTs in human clinical trials remains high, generally above 95%.[13][14][15][16][17][18]
Experimental Protocol: 4-Day Suppressive Test
-
Animal Model: Swiss albino mice are used for this model.
-
Infection: Mice are inoculated intraperitoneally (IP) with Plasmodium berghei-infected red blood cells.
-
Treatment: Two to four hours post-infection, the mice are randomly divided into groups. The test groups receive various doses of this compound (e.g., administered orally or via IP injection) daily for four consecutive days. A positive control group receives a standard drug (e.g., Chloroquine), and a negative control group receives the vehicle.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.
-
Calculation: The average percentage of parasitemia suppression is calculated for each group relative to the negative control group.
-
Survival Monitoring: The mice are monitored daily, and the mean survival time for each group is recorded.
Caption: Workflow for the in vivo 4-day suppressive test in a murine model.
Potential Mechanism of Action
The precise mechanism of action for this compound against Plasmodium has not been fully elucidated. However, like many quinoline-containing drugs and other alkaloids, its activity may be linked to the parasite's hemoglobin digestion pathway within the acidic food vacuole.
A widely accepted mechanism for drugs like Chloroquine and Quinine involves the inhibition of hemozoin biocrystallization.[19][20] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Inhibition of this process leads to a buildup of toxic heme, causing oxidative stress and parasite death.[19] Other potential targets for antimalarial compounds include the purine salvage pathway, phospholipid metabolism, and actin-myosin motor proteins essential for parasite motility and invasion.[21][22][23][24]
Caption: Inhibition of hemozoin formation, a common antimalarial drug target.
Conclusion
While preliminary data on related Amaryllidaceae alkaloids show promise, comprehensive studies on this compound itself are required to fully ascertain its potential as an antimalarial candidate. Its efficacy, particularly against drug-resistant parasite strains, warrants further investigation. The established protocols for in vitro and in vivo testing provide a clear pathway for evaluating this compound's activity in direct comparison to standard-of-care treatments like ACTs, which remain the cornerstone of malaria therapy.[14][16] Future research should focus on determining this compound's specific molecular target, its pharmacokinetic and pharmacodynamic profiles, and its potential for synergistic interactions with existing antimalarial drugs.
References
- 1. Global Malaria Threat Deepens As Drug Resistance Rises - Health Policy Watch [healthpolicy-watch.news]
- 2. Studies on Activities and Chemical Characterization of Medicinal Plants in Search for New Antimalarials: A Ten Year Review on Ethnopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimalarial activity and interactions between quinine, dihydroquinine and 3-hydroxyquinine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. In vivo antimalarial activity of the beta-carboline alkaloid manzamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Antimalarial Activity of the Beta-Carboline Alkaloid Manzamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Antimalarial Activity of the Beta-Carboline Alkaloid Manzamine A [ouci.dntb.gov.ua]
- 13. Global estimation of anti-malarial drug effectiveness for the treatment of uncomplicated Plasmodium falciparum malaria 1991–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. who.int [who.int]
- 17. Therapeutic Efficacy of Artemisinin-Based Combination Therapies in Democratic Republic of the Congo and Investigation of Molecular Markers of Antimalarial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Efficacy of Artemisinin-Based Combination Therapies in Democratic Republic of the Congo and Investigation of Molecular Markers of Antimalarial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimalarial activity of molecules interfering with Plasmodium falciparum phospholipid metabolism. Structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Amaryllidaceae Alkaloids: A Focus on Cancer vs. Normal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amaryllidaceae alkaloids represent a promising class of natural compounds with demonstrated anticancer properties.[1][2][3] The primary mechanism of their cytotoxic action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][3][4] Notably, several studies indicate that these alkaloids can exhibit a degree of selectivity, showing higher potency against cancer cells while being less toxic to normal, healthy cells.[1][4][5] This selective cytotoxicity is a critical attribute for the development of effective and safer cancer chemotherapeutics.
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Amaryllidaceae alkaloids against different human cancer cell lines and a normal human cell line. A lower IC50 value indicates a higher cytotoxic potency. The data presented here is compiled from studies on alkaloids structurally related to Caranine, providing a valuable, albeit indirect, comparative perspective.
| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Lycorine | Caco-2 | Colon Carcinoma | 0.99 - 3.28 | FHS-74 | Normal Intestine | >15 | >4.6 - 15.2 | [4] |
| HT-29 | Colon Carcinoma | 0.59 - 1.72 | FHS-74 | Normal Intestine | >15 | >8.7 - 25.4 | [4] | |
| Haemanthamine | Caco-2 | Colon Carcinoma | 0.99 - 3.28 | FHS-74 | Normal Intestine | >15 | >4.6 - 15.2 | [4] |
| HT-29 | Colon Carcinoma | 0.59 - 1.72 | FHS-74 | Normal Intestine | >15 | >8.7 - 25.4 | [4] | |
| Haemanthidine | Caco-2 | Colon Carcinoma | 0.99 - 3.28 | FHS-74 | Normal Intestine | Not Reported | - | [4] |
| HT-29 | Colon Carcinoma | 0.59 - 1.72 | FHS-74 | Normal Intestine | Not Reported | - | [4] | |
| Narciclasine | Various Colon Cancer Lines | Colon Carcinoma | 0.023 - 5.5 | CoN | Normal Colon Epithelial | - | ~25-30 fold less toxic | [5] |
| Lycorine | Various Colon Cancer Lines | Colon Carcinoma | 0.023 - 5.5 | CoN | Normal Colon Epithelial | - | ~25-30 fold less toxic | [5] |
| Haemanthamine | Various Colon Cancer Lines | Colon Carcinoma | 0.023 - 5.5 | CoN | Normal Colon Epithelial | - | ~25-30 fold less toxic | [5] |
Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The data for Narciclasine, Lycorine, and Haemanthamine on various colon cancer lines and the CoN normal cell line is presented as a range and a fold-difference in toxicity as reported in the source.
Experimental Protocols
The following is a generalized protocol for a standard cytotoxicity assay used to determine the IC50 values of compounds like Amaryllidaceae alkaloids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (e.g., this compound or a related compound). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions as above.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a plausible signaling pathway for the induction of apoptosis by Amaryllidaceae alkaloids in cancer cells.
Caption: Workflow for determining the IC50 of a compound.
Caption: A potential apoptotic pathway for these alkaloids.
Conclusion
The available evidence on Amaryllidaceae alkaloids strongly suggests their potential as selective anticancer agents. The data indicates that these compounds can be significantly more cytotoxic to various cancer cell lines than to normal cells, a highly desirable characteristic for cancer therapeutics. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest.
While specific data on this compound is lacking, the information gathered on related alkaloids provides a strong rationale for further investigation into its cytotoxic and mechanistic properties. Future studies should focus on determining the IC50 values of this compound on a broad panel of cancer and normal cell lines to establish its selectivity and on elucidating the specific signaling pathways it modulates. Such research is crucial for advancing our understanding of this promising class of natural products and for their potential development into novel cancer therapies.
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Caranine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Caranine, an indolizidine alkaloid.
Essential Safety and Logistical Information
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is required. The following procedures are based on best practices for managing potentially hazardous and biologically active compounds.
Personal Protective Equipment (PPE) and Handling
When handling this compound, especially in its pure form, the following PPE should be worn to minimize exposure:
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator (e.g., N95 or higher) should be used.
All handling of solid this compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Categorization and Segregation
Proper segregation of this compound waste is crucial for safe and compliant disposal. Waste should be categorized as follows:
-
Solid Waste: Includes contaminated consumables such as gloves, weighing papers, and paper towels.
-
Liquid Waste: Encompasses solutions containing this compound, including reaction mixtures and rinsing solvents.
-
Sharps Waste: Consists of any contaminated needles, scalpels, or glass Pasteur pipettes.
Each waste category must be collected in separate, clearly labeled, and leak-proof containers.
Disposal Plan and Procedures
The primary methods for the disposal of this compound waste are incineration and chemical neutralization. The choice of method will depend on the nature of the waste and local regulations.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative summary of disposal considerations.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | High-temperature incineration by a licensed waste disposal facility. | Must be packaged in a sealed, labeled container. Avoid generating dust during packaging. |
| Liquid Waste | 1. Collection by a licensed chemical waste contractor for incineration. 2. Chemical neutralization (for dilute aqueous solutions, if validated). | Do not mix with incompatible waste streams. Neutralization procedures must be thoroughly evaluated for efficacy and safety before implementation. |
| Contaminated Labware | Decontamination followed by disposal as regular lab waste, or disposal as chemical waste if decontamination is not feasible. | Glassware can be decontaminated by rinsing with an appropriate solvent. Solvents used for rinsing must be collected as liquid chemical waste. |
Experimental Protocols for Neutralization (Hypothetical)
While no specific, validated neutralization protocols for this compound have been published, a potential approach for dilute aqueous solutions could involve chemical degradation. It is critical to note that any such procedure must be thoroughly tested and validated on a small scale in a controlled laboratory setting before being implemented for routine disposal.
A hypothetical protocol could involve treatment with a strong oxidizing agent, such as potassium permanganate in an acidic solution, followed by neutralization of the excess oxidant and adjustment of the pH before disposal. The efficacy of the degradation would need to be confirmed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the surrounding ecosystem. It is imperative to consult and comply with all local, state, and federal regulations regarding chemical waste disposal.
References
- 1. (1R,12bS,12cS)-2,4,5,7,12b,12c-Hexahydro-1H-(1,3)dioxolo(4,5-j)pyrrolo(3,2,1-de)phenanthridin-1-ol | C16H17NO3 | CID 441589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloid Constituents of the Amaryllidaceae Plant Amaryllis belladonna L - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety Protocols for Handling Amaryllidaceae Alkaloids: A Focus on Caranine Analogs
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling Carane, Carmine, or any compound where the specific hazards are not fully known, a comprehensive approach to personal protection is crucial. The following PPE is mandatory to minimize exposure and ensure laboratory safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary when there is a splash hazard. | Protects against splashes, dust, and aerosols that can cause eye irritation or injury. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) must be worn and inspected before use.[2][3] Fire/flame resistant and impervious clothing is also recommended.[1] A fully buttoned lab coat is required. | Prevents skin contact, which can lead to irritation or absorption of the chemical.[3] Impervious clothing offers additional protection against spills. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Handling should occur in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes the inhalation of dust or aerosols, which can be harmful. |
Operational and Disposal Plans: A Step-by-Step Guide
The following procedures provide a framework for the safe handling and disposal of Carane and Carmine, which should be adapted for Caranine, assuming similar properties.
1. Pre-Handling and Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Information Review: Obtain and carefully read the Safety Data Sheet (SDS) for the specific chemical.
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4] An emergency eyewash station and safety shower must be easily accessible.[4]
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
2. Handling the Chemical:
-
Ventilation: All handling of the chemical should be performed in a well-ventilated area.[1]
-
Avoid Contamination: Avoid contact with skin and eyes.[1][2] Do not breathe in dust or aerosols.[2]
-
Spill Prevention: Use non-sparking tools and take measures to prevent fire from electrostatic discharge.[1]
3. In Case of a Spill:
-
Immediate Action: Evacuate the area if necessary and alert others.
-
Containment: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[5] For liquid spills, use an inert absorbent material.
-
Cleanup: Carefully collect the spilled material and any contaminated items into a designated, leak-proof hazardous waste container.[4][6]
-
Decontamination: Clean the spill area with a suitable solvent, such as ethanol, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[5]
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with the chemical, including unused product, contaminated consumables (e.g., gloves, pipette tips), and cleaning materials, must be collected in a dedicated and clearly labeled hazardous waste container.[4][5]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" with the full chemical name.[7]
-
Professional Disposal: The disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.[4][7] Do not dispose of this chemical down the drain or in regular trash.[7]
-
Empty Containers: Even "empty" original containers must be treated as hazardous waste.[7]
Experimental Protocols
As specific experimental protocols for "this compound" are not available, researchers should adapt established procedures for similar compounds, always prioritizing safety. Methodologies should be designed to minimize the generation of dust and aerosols. Any analytical instrumentation used should have its vapors or aerosols captured through local exhaust ventilation or vented into a chemical fume hood.[8]
Safe Chemical Handling Workflow
The following diagram illustrates the logical workflow for safely handling potentially hazardous chemicals like this compound.
Caption: Logical workflow for safe chemical handling.
By adhering to these stringent safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound and its analogs.
References
- 1. echemi.com [echemi.com]
- 2. (1α,3S,6α)-Carane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. agarscientific.com [agarscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. benchchem.com [benchchem.com]
- 8. jefferson.edu [jefferson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
